molecular formula C9H9BrO4S B1343864 2-[(4-Bromophenyl)methanesulfonyl]acetic acid CAS No. 81431-45-0

2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Cat. No.: B1343864
CAS No.: 81431-45-0
M. Wt: 293.14 g/mol
InChI Key: VMYFZBLZKJJKLR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methanesulfonyl]acetic acid (CAS 126054-83-9) is a high-purity synthetic building block of significant value in medicinal chemistry and drug discovery. This compound features a bromophenyl group linked to a methanesulfonyl acetic acid moiety, a structure that makes it a versatile intermediate for the synthesis of more complex molecules. Its primary research application is as a key precursor in the design and development of histone deacetylase (HDAC) inhibitors, a prominent class of epigenetic-targeting therapeutics investigated for oncology and other diseases. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create diverse compound libraries. The methanesulfonyl (mesyl) and carboxylic acid groups provide additional points for conjugation or amide bond formation, facilitating its incorporation into potential pharmacologically active molecules. This compound is intended for use in proteomics research, biochemical assays, and as a reference standard. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. https://www.thermofisher.com/order/catalog/product/219772100 https://www.alfa.com/en/catalog/B24122/

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYFZBLZKJJKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622232
Record name [(4-Bromophenyl)methanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81431-45-0
Record name [(4-Bromophenyl)methanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-[(4-Bromophenyl)methanesulfonyl]acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the compound's core physicochemical properties, outlines a robust and logical synthetic pathway with detailed protocols, and explores its potential applications as a versatile chemical intermediate. By grounding theoretical concepts in practical, field-proven methodologies, this guide serves as an essential resource for scientists engaged in drug discovery and the development of novel molecular entities.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound characterized by three key structural motifs: a para-substituted bromophenyl ring, a sulfonyl group, and a carboxylic acid moiety. This unique combination of functional groups imparts a specific set of chemical properties that make it a valuable building block in organic synthesis.

The presence of the aryl bromide provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.[1] The sulfonyl group acts as a stable and strong electron-withdrawing group and a hydrogen bond acceptor, which can be crucial for modulating the electronic properties and biological interactions of derivative compounds. The terminal carboxylic acid offers a site for derivatization into esters, amides, or for forming salts, which is fundamental in drug development for tuning solubility and bioavailability.

A summary of its key identifiers and properties is presented below.

PropertyValueSource
Molecular Formula C₉H₉BrO₄SPubChem[2]
Molecular Weight 293.13 g/mol Smolecule[3]
Monoisotopic Mass 291.9405 DaPubChem[2]
CAS Number 81431-45-0Sigma-Aldrich
Physical Form PowderSigma-Aldrich
Melting Point 177-179 °CSigma-Aldrich
InChIKey VMYFZBLZKJJKLR-UHFFFAOYSA-NPubChem[2]
Canonical SMILES C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)BrPubChem[2]

Synthesis and Mechanistic Rationale

While numerous synthetic routes can be conceptualized, a highly reliable and industrially scalable approach involves the S-alkylation of a thiol followed by oxidation. This pathway is favored for its high-yield steps and the commercial availability of starting materials. The workflow is designed to be self-validating, with clear purification and characterization checkpoints after each critical transformation.

Synthesis_Workflow cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis A 4-Bromobenzyl bromide + Ethyl thioglycolate B Ethyl 2-[(4-bromophenyl)methylthio]acetate A->B Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or Acetone) C Ethyl 2-[(4-bromophenyl)methanesulfonyl]acetate B->C Oxidant (e.g., H2O2 in Acetic Acid or m-CPBA) Solvent (e.g., DCM) D This compound (Final Product) C->D Base (e.g., LiOH or NaOH) Solvent (e.g., THF/H2O)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-[(4-bromophenyl)methylthio]acetate

  • To a stirred solution of ethyl thioglycolate (1.0 eq) in anhydrous acetone (10 mL/mmol), add potassium carbonate (1.5 eq).

  • Add 4-bromobenzyl bromide (1.05 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Causality: The use of potassium carbonate provides a solid base that is easily filtered off, simplifying the workup. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.

  • After cooling, filter the solid residue and wash with acetone.

  • Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure thioether intermediate.

Step 2: Synthesis of Ethyl 2-[(4-bromophenyl)methanesulfonyl]acetate

  • Dissolve the thioether intermediate (1.0 eq) in dichloromethane (DCM, 15 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Causality: Using a slight excess of a strong oxidizing agent like m-CPBA ensures the complete conversion of the sulfide to the sulfone. DCM is an excellent solvent that is inert to the oxidation conditions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the sulfone ester.

Step 3: Hydrolysis to this compound

  • Dissolve the sulfone ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 10 mL/mmol).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Causality: Saponification using LiOH is a standard method for hydrolyzing esters. The THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Once the reaction is complete, concentrate the mixture to remove THF.

  • Dilute the aqueous residue with water and acidify to pH ~2 with 1M HCl.

  • The resulting white precipitate is the target acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the final compound. A multi-technique approach ensures a self-validating system where each result corroborates the others.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Start Synthesized Product NMR 1H & 13C NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS IR FT-IR (Functional Group ID) Start->IR MP Melting Point (Purity Indicator) Start->MP HPLC HPLC/UPLC (Purity Assay >95%) Start->HPLC QC Final QC Approval NMR->QC MS->QC IR->QC MP->QC HPLC->QC

Caption: Standard analytical workflow for compound characterization and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons on the bromophenyl ring (two doublets, AA'BB' system), a singlet for the benzylic methylene protons, and a singlet for the methylene protons adjacent to the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M, M+2 peaks of nearly equal intensity).

AdductCalculated m/z
[M-H]⁻ 290.93322
[M+H]⁺ 292.94778
[M+Na]⁺ 314.92972
(Data sourced from PubChem predictions[2])
  • Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a broad peak around 3000 cm⁻¹ (O-H of carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and two strong peaks around 1300 cm⁻¹ and 1100 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfone).

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structure represents a valuable scaffold for creating diverse libraries of new chemical entities. Its utility stems from the strategic placement of its functional groups.

Scaffolding_Potential Core This compound Aryl Bromide (C-Br) Carboxylic Acid (COOH) Suzuki Suzuki Coupling (Aryl-Aryl Bonds) Core:f1->Suzuki Sonogashira Sonogashira Coupling (Aryl-Alkynyl Bonds) Core:f1->Sonogashira Buchwald Buchwald-Hartwig (Aryl-N/O Bonds) Core:f1->Buchwald Amide Amide Formation (Bioisosteres, Peptidomimetics) Core:f2->Amide Ester Ester Formation (Prodrugs, Solubility) Core:f2->Ester Reduction Reduction to Alcohol (Further Functionalization) Core:f2->Reduction

Caption: Reactivity sites and potential derivatizations of the core scaffold.

  • Aryl Bromide as a Synthetic Hub: The para-bromophenyl group is a linchpin for introducing molecular complexity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of bi-aryl compounds, acetylenic derivatives, and complex amines or ethers. This versatility is crucial in lead optimization, where systematic modification of a scaffold is required to probe structure-activity relationships (SAR).[1] The development of novel anticancer and antimicrobial agents has often relied on derivatives of bromophenyl structures.[4][5][6]

  • Sulfone as a Pharmacophore: The sulfone group is a metabolically stable mimic of other functional groups like sulfoxides or ethers. As a potent hydrogen bond acceptor with a defined geometry, it can form critical interactions with protein targets, enhancing binding affinity and selectivity.

  • Carboxylic Acid for Derivatization: The acetic acid moiety is a classic functional group in drug design. It can be converted into a vast array of amides and esters to build combinatorial libraries. This allows for fine-tuning of properties such as cell permeability, metabolic stability, and target engagement. Furthermore, the acidic proton allows for salt formation, which is a primary strategy for improving the aqueous solubility and formulation of active pharmaceutical ingredients (APIs).

Safety and Handling

According to supplier safety data, this compound is classified as a warning-level hazard.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.

References

  • PubChem. 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. National Center for Biotechnology Information. [Link]

  • DC Fine Chemicals. 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis. DC Fine Chemicals. [Link]

  • Matrix Fine Chemicals. 2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8. Matrix Fine Chemicals. [Link]

  • Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. Wikipedia. [Link]

  • PubChem. 2-Bromophenylacetic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. Acetic acid, 2-[[(4-cyanophenyl)methyl]sulfonyl]-. ChemBK. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • PubMed. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information. [Link]

  • Drug Development and Registration. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance.... Drug Development and Registration. [Link]

  • ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

Sources

A Theoretical Exploration of the Mechanism of Action for 2-[(4-Bromophenyl)methanesulfonyl]acetic acid: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Bromophenyl)methanesulfonyl]acetic acid is a distinct organic molecule for which, to date, no specific mechanistic studies have been published in peer-reviewed literature. Its unique chemical architecture, combining a phenylacetic acid scaffold, a sulfonyl functional group, and a bromophenyl moiety, provides a compelling basis for postulating its theoretical mechanism of action. This guide deconstructs the molecule into its core pharmacophores to hypothesize its primary biological targets.

Drawing parallels with well-characterized drug classes, we posit that the principal theoretical mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes , suggesting a potential role as an anti-inflammatory agent. The phenylacetic acid core is a hallmark of numerous non-steroidal anti-inflammatory drugs (NSAIDs), while the sulfonyl group is characteristic of selective COX-2 inhibitors. Secondary potential mechanisms, including the inhibition of carbonic anhydrases and broad-spectrum antimicrobial activity, are also explored based on the established bioactivity of sulfone-containing compounds. This document provides a logical framework and proposes specific, self-validating experimental protocols to systematically investigate these hypotheses.

Introduction

Chemical Identity and Properties of this compound

This compound is an organic compound with the molecular formula C₉H₉BrO₄S[1]. It features a central sulfonyl group linking a 4-bromobenzyl group to an acetic acid moiety. The presence of these distinct functional groups—a carboxylic acid, a sulfone, and an aryl halide—suggests a high potential for specific interactions with biological macromolecules.

PropertyValueSource
Molecular Formula C₉H₉BrO₄SPubChem[1]
Molecular Weight 293.13 g/mol PubChem[1]
Monoisotopic Mass 291.9405 DaPubChem[1]
InChIKey VMYFZBLZKJJKLR-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 1.4PubChem[1]
The Challenge: An Absence of Direct Mechanistic Data

A thorough review of existing scientific literature reveals a notable gap in the understanding of this specific molecule's biological activity. There are currently no published studies detailing its mechanism of action, obligating a theoretical approach to predict its function.

Rationale for a Theoretical Approach Based on Structural Analogy

In drug discovery and chemical biology, the principle of structural analogy is a cornerstone for hypothesis generation. By dissecting a molecule into its constituent pharmacophores and comparing them to those in drugs with known mechanisms, we can formulate robust and testable hypotheses. This whitepaper applies this principle to build a scientific narrative around the potential bioactivity of this compound.

Structural Deconstruction and Pharmacophore Identification

The structure of this compound can be analyzed as the sum of three key functional components, each contributing to its potential pharmacological profile.

main This compound paa Phenylacetic Acid Moiety main->paa Anti-Inflammatory Scaffold sulfonyl Sulfonyl Group (-SO2-) main->sulfonyl COX-2 Selectivity? Metalloenzyme Interaction? bromophenyl 4-Bromophenyl Group main->bromophenyl Modulates Lipophilicity & Binding

Caption: Key pharmacophores of this compound.

  • 2.1 The Phenylacetic Acid Moiety: This structure is a classic component of many NSAIDs, such as diclofenac and bromfenac. The carboxylic acid group is crucial for the activity of most NSAIDs, typically forming a salt bridge with a key arginine residue (Arg120 in COX-1, Arg513 in COX-2) in the enzyme's active site. Its presence strongly implies a potential anti-inflammatory mechanism[2][3].

  • 2.2 The Sulfonyl Group: Sulfone (-SO₂-) and sulfonamide (-SO₂NH-) groups are prominent in a wide array of therapeutic agents[4]. Most notably, the diarylheterocycle class of selective COX-2 inhibitors (e.g., Rofecoxib, Celecoxib) feature a sulfonyl or sulfonamide moiety[5]. This group is responsible for fitting into a specific, larger side pocket in the COX-2 active site, which is absent in COX-1, thereby conferring selectivity. This feature is the strongest indicator of potential COX-2 inhibitory action.

  • 2.3 The 4-Bromophenyl Group: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to increase lipophilicity and enhance binding affinity through halogen bonding and van der Waals interactions. This can improve membrane permeability and overall potency.

Primary Theoretical Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

Based on the structural analysis, the most compelling hypothesis is that this compound functions as an inhibitor of cyclooxygenase enzymes, key players in the inflammatory cascade.

Overview of the COX Pathway in Inflammation

COX enzymes (both COX-1 and COX-2 isoforms) catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes. These eicosanoids are potent mediators of pain, inflammation, and fever. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible at sites of inflammation, making it a prime therapeutic target[5][6].

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX COX-1 / COX-2 Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation Inhibitor 2-[(4-Bromophenyl) methanesulfonyl]acetic acid Inhibitor->COX Inhibition

Caption: The arachidonic acid cascade and the proposed site of inhibition.

Hypothesized Binding Mode within the COX Active Site

We propose a binding mechanism analogous to that of coxibs:

  • The acetic acid group anchors the molecule within the COX active site by forming an ionic bond with the catalytic arginine residue.

  • The 4-bromophenyl group occupies a hydrophobic region of the active site.

  • The sulfonyl group and its attached benzyl moiety are oriented to project into the voluminous side pocket unique to the COX-2 isoform, potentially conferring selectivity over COX-1.

Proposed Experimental Validation

To validate this hypothesis, a stepwise experimental approach is essential. The trustworthiness of this protocol lies in its use of commercially available kits and a clear, sequential workflow that internally validates each step.

G start Start: Hypothesis Validation step1 Step 1: Procure Compound & Reagents - 2-[(4-BrPh)methanesulfonyl]acetic acid - COX-1/COX-2 Assay Kit (e.g., Cayman #760111) - Known inhibitors (Celecoxib, Ibuprofen) start->step1 step2 Step 2: Primary Screening Perform fluorescent COX inhibitor screening assay with both COX-1 and COX-2 enzymes. step1->step2 step3 Step 3: Dose-Response & IC50 Determination If activity is observed, perform serial dilutions of the compound to calculate IC50 values for each isoform. step2->step3 decision Is IC50 (COX-2) < IC50 (COX-1)? step3->decision conclusion3 Conclusion: No COX Inhibition step3->conclusion3 No Activity conclusion1 Conclusion: Selective COX-2 Inhibitor decision->conclusion1 Yes conclusion2 Conclusion: Non-Selective COX Inhibitor decision->conclusion2 No end End conclusion1->end conclusion2->end conclusion3->end

Caption: Experimental workflow for validating COX inhibition.

Protocol 3.3.1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Preparation of Reagents: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). Prepare positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a DMSO vehicle control.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the diluted compound or control to wells containing either human recombinant COX-1 or COX-2 enzyme in assay buffer. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid substrate to each well to initiate the enzymatic reaction.

  • Detection: After a further 10-minute incubation, add a fluorometric probe that reacts with PGG₂, the initial product of the COX reaction.

  • Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation/Emission ~535/590 nm).

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. The selectivity index can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Secondary Theoretical Mechanisms

While COX inhibition is the primary hypothesis, the sulfonyl group is a versatile pharmacophore found in drugs targeting other enzymes.

Potential Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is the quintessential zinc-binding feature of all classical carbonic anhydrase inhibitors[7]. Sulfonamides coordinate to the catalytic Zn²⁺ ion in the CA active site, blocking its function. While the target molecule is a sulfone, not a sulfonamide, some sulfamates and related compounds can also inhibit CAs[8]. The highly polarized sulfonyl oxygens could potentially interact with the active site zinc, albeit likely with much lower affinity than a true sulfonamide. This remains a plausible, though secondary, mechanism.

Protocol 4.1.1: In Vitro Carbonic Anhydrase Inhibition Assay

A standard esterase activity assay for a ubiquitous CA isoform (e.g., hCA II) can be used. The assay measures the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate, which can be monitored spectrophotometrically at 400 nm. A reduction in the rate of hydrolysis in the presence of the test compound would indicate inhibition.

Potential Antimicrobial Activity

Sulfones and sulfonamides form the basis of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in many bacteria[4][9]. The structural similarity of the 4-bromophenyl methanesulfonyl portion of the molecule to parts of p-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests a potential for antimicrobial activity.

Protocol 4.2.1: Bacterial Growth Inhibition Assay (Broth Microdilution)

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against panels of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) using the broth microdilution method according to CLSI guidelines.

Conclusion and Future Directions

The in-silico and analog-based analysis presented in this guide strongly supports the hypothesis that This compound is a putative cyclooxygenase inhibitor , with a high potential for COX-2 selectivity. Its molecular architecture aligns remarkably well with the established pharmacophores of both traditional NSAIDs and modern coxibs.

  • Confirmation of COX Inhibition: Performing the detailed in vitro assays described is the critical next step.

  • Cell-Based Assays: If in vitro activity is confirmed, evaluating the compound's ability to inhibit prostaglandin production in a cellular model (e.g., LPS-stimulated macrophages) is essential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs (e.g., varying the halogen, altering the linker between the sulfone and acid) will elucidate the contribution of each pharmacophore to overall activity and selectivity.

By systematically pursuing these avenues, the true therapeutic potential and mechanistic intricacies of this promising molecule can be fully realized.

References

  • Vertex AI Search. (2026). 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis.
  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Smolecule. (n.d.). Buy 2-[(3-Bromophenyl)methanesulfonyl]acetic acid | 98288-12-1.
  • Echemi. (n.d.). 2-([(4-bromophenyl)sulfonyl]amino)acetic acid.
  • PubChemLite. (n.d.). This compound.
  • National Institutes of Health. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • PubMed. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations.
  • ResearchGate. (n.d.). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and....
  • Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability.
  • PubChem. (n.d.). 2-Bromophenylacetic acid.
  • PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase.
  • PubMed. (n.d.). Therapeutic potential of sulfamides as enzyme inhibitors.
  • National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • Google Patents. (n.d.). WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
  • ResearchGate. (2015). Sulfones: An important class of organic compounds with diverse biological activities.
  • ResearchGate. (n.d.). Structures of sulfonamide derivatives having enzyme inhibition activity.
  • MDPI. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents.
  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.

Sources

Methodological & Application

Application Note: Comprehensive Analytical Strategies for the Characterization and Quantification of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Bromophenyl)methanesulfonyl]acetic acid is a substituted aromatic sulfone derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to the unique chemical properties imparted by the sulfonyl group and the reactivity of the bromophenyl moiety. The presence of a carboxylic acid group further enhances its utility as a building block in organic synthesis.

Accurate and robust analytical methods are paramount for ensuring the quality, purity, and stability of such compounds in research and development settings. This guide provides a comprehensive overview of state-of-the-art analytical techniques for the full characterization and quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein are built upon established principles for the analysis of sulfonated aromatic compounds and are designed to be both reliable and reproducible.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development. These properties dictate choices regarding solvents, storage conditions, and chromatographic parameters.

PropertyValueSource
Chemical Structure Chemical Structure[1]
CAS Number 81431-45-0[2]
Molecular Formula C₉H₉BrO₄S[1][2]
Molecular Weight 293.14 g/mol [2]
Monoisotopic Mass 291.9405 Da[1]
Melting Point 177-179 °C[2]
Appearance White to off-white powder[2]
Predicted XlogP 1.4[1]

Storage and Handling: The compound should be stored at room temperature in a dry, well-ventilated place.[2] Given the acidic nature, care should be taken to avoid contact with strong bases unless part of a specific experimental protocol. For analytical purposes, stock solutions are best prepared fresh in a suitable organic solvent like methanol or acetonitrile.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is the preferred method for purity analysis and routine quantification due to its precision and robustness. The methodology leverages the compound's aromatic structure, which provides strong UV absorbance for sensitive detection.

Expertise & Causality: The selection of a C18 stationary phase provides excellent retention for the moderately nonpolar analyte. An acidic mobile phase is critical; it suppresses the ionization of the carboxylic acid group (pKa ~3-4), ensuring a single, non-ionized form of the analyte interacts with the column. This results in symmetric peak shapes and reproducible retention times. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol: HPLC-UV Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: System suitability should be verified before analysis by injecting a standard solution multiple times. Key parameters include retention time reproducibility (RSD < 1%), peak area precision (RSD < 2%), and tailing factor (0.8 - 1.5). Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System A Weigh Compound B Dissolve in Methanol/ACN A->B C Filter (0.45 µm) B->C D Autosampler Injection C->D E RP-C18 Column Separation D->E Gradient Elution F UV/DAD Detection E->F G Data Acquisition & Analysis F->G

Caption: HPLC-UV workflow for purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultra-sensitive quantification, particularly in complex biological or environmental matrices, LC-MS/MS is the gold standard. Its selectivity and sensitivity allow for detection at trace levels.

Expertise & Causality: This method couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. Electrospray Ionization (ESI) in negative mode is ideal for this analyte, as the carboxylic acid readily deprotonates to form the [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) is employed for specificity, where a specific precursor ion is selected, fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering minimizes matrix interference.

Experimental Protocol: LC-MS/MS Quantification

  • Instrumentation: An LC-MS/MS system featuring a UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Utilize the same column and mobile phases as the HPLC-UV method, potentially with a faster gradient on a shorter UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) for higher throughput.

  • Mass Spectrometer Settings (Negative ESI Mode):

ParameterSuggested ValueRationale
Capillary Voltage -3.0 kVOptimizes ion formation.
Source Temp. 150 °CPrevents thermal degradation.
Desolvation Temp. 400 °CFacilitates solvent evaporation.
Cone Gas Flow 50 L/hrAids in nebulization.
Desolvation Gas Flow 800 L/hrAssists in desolvation.
  • MRM Transitions: The precursor ion will be [M-H]⁻ at m/z 290.9.[1] Product ions must be determined by infusing a standard solution and performing a product ion scan. Plausible fragments would result from the cleavage of the sulfonyl bond.

Precursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Purpose
m/z 290.9To be determined100To be optimizedQuantifier
m/z 290.9To be determined100To be optimizedQualifier
  • Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation and filtration of the supernatant is a common starting point. Further solid-phase extraction (SPE) may be required for lower detection limits.[3]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System A Matrix Extraction (e.g., Protein Crash, SPE) B Filter/Centrifuge A->B C UHPLC Injection B->C D ESI Source (Negative Mode) C->D E Q1: Precursor Selection (m/z 290.9) D->E F q2: Collision Cell (CID) E->F G Q3: Product Selection F->G H Detector G->H I Data Analysis (MRM Chromatogram) H->I

Caption: LC-MS/MS workflow for sensitive quantification.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Two doublets integrating to 2H each, around δ 7.5-7.8 ppm, characteristic of a para-substituted benzene ring (AA'BB' system).

  • Methylene Protons (adjacent to sulfone): A singlet integrating to 2H, expected downfield (δ ~4.5-5.0 ppm) due to the strong electron-withdrawing effect of the adjacent SO₂ group.

  • Methylene Protons (adjacent to carbonyl): A singlet integrating to 2H, expected around δ ~3.8-4.2 ppm.

  • Carboxylic Acid Proton: A broad singlet, typically > δ 12 ppm, which is exchangeable with D₂O.

Protocol: Sample Preparation for NMR

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved before analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Expected Characteristic FTIR Peaks (KBr Pellet):

  • O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹.

  • S=O Stretch (Sulfone): Two strong, characteristic peaks for asymmetric and symmetric stretching, typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[4]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: Typically found in the fingerprint region, < 700 cm⁻¹.

Protocol: KBr Pellet Preparation

  • Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.

  • Analyze the pellet immediately in the FTIR spectrometer.

References

  • Matrix Fine Chemicals. (n.d.). 2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8. Retrieved from [Link]

  • Wikipedia. (2023). 4-Bromophenylacetic acid. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromobenzenesulfonyl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

  • Shimadzu. (2021). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]

  • PubMed. (1998). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Retrieved from [Link]

  • ResearchGate. (2015). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]

  • ResearchGate. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Retrieved from [Link]

  • Google Patents. (1976). Sulfonation of aromatic compounds in the presence of solvents.
  • PubMed Central. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices. Retrieved from [Link]

  • Khan Academy. (2013). Aromatic sulfonation. Retrieved from [Link]

  • Cranfield University. (2022). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. Retrieved from [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Wikipedia. (2023). Aromatic sulfonation. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]

  • ResearchGate. (2023). Biophysical investigation to assess the toxicity of the herbicide 2, 4-dichlorophenoxyacetic acid on rats blood serum: a FTIR spectroscopic study. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in drug development and manufacturing environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a step-by-step protocol, method validation details, and troubleshooting advice.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its molecular structure, featuring a bromophenyl group, a sulfonyl moiety, and a carboxylic acid function, makes it a versatile precursor for the development of novel therapeutic agents. The purity of this intermediate is of paramount importance, as impurities can carry through the synthetic process and compromise the quality, safety, and efficacy of the final drug product.[1] Therefore, a reliable and robust analytical method for the quantification of this compound and its potential impurities is essential.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile organic compounds.[2] Its high resolution, sensitivity, and reproducibility make it the method of choice for the analysis of pharmaceutical intermediates and APIs. This application note describes the development and validation of a specific and reliable RP-HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C9H9BrO4SPubChem
Molecular Weight 293.14 g/mol Sigma-Aldrich[3]
Melting Point 177-179 °CSigma-Aldrich[3]
Appearance White to off-white crystalline powder
SMILES C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)BrPubChem[4]
InChIKey VMYFZBLZKJJKLR-UHFFFAOYSA-NSigma-Aldrich[3]

The presence of both a polar carboxylic acid group and a relatively non-polar bromophenyl group suggests that reversed-phase chromatography will be an effective separation technique. The aromatic ring provides a chromophore, allowing for straightforward detection using a UV detector.

HPLC Method Development and Protocol

The following HPLC method was developed to achieve optimal separation and quantification of this compound. The selection of the stationary phase, mobile phase composition, and detection wavelength was based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography for acidic and aromatic compounds.

Rationale for Method Design
  • Stationary Phase: A C18 column was chosen due to its hydrophobicity, which provides good retention for the non-polar bromophenyl moiety of the analyte. The end-capping of the silica-based stationary phase minimizes peak tailing, which can be an issue with acidic compounds due to interactions with residual silanol groups.

  • Mobile Phase: A gradient elution with a mixture of acidified water and acetonitrile was selected. The acidic modifier (trifluoroacetic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[5] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The gradient elution allows for the efficient elution of the main analyte while also providing good resolution from potential impurities with different polarities.

  • Detection: The UV detection wavelength was set at 254 nm, a common wavelength for aromatic compounds, to ensure high sensitivity for the analyte.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Injection Inject Sample/Standard Filter_Sample->Injection Filter_Standard->Injection HPLC_System HPLC System Setup Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Column_Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol

Equipment and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Reference standard of this compound (≥98% purity)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Degas both mobile phases before use.

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a stock solution of approximately 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[6][7][8][9]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The specificity of the method was evaluated by analyzing a blank (diluent), the reference standard, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Furthermore, potential impurities, such as the starting material 4-bromophenylacetic acid, should be injected to ensure they are well-resolved from the main peak. The isomeric impurity, 2-(3-bromophenyl)methanesulfonyl]acetic acid, is a potential process-related impurity that should also be synthesized and its resolution from the main analyte confirmed.[10][11]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Linearity was assessed by analyzing the calibration standards at six different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated. An r² value of >0.999 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. Acceptance criteria for recovery are typically within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample solution were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method. The RSD between the two sets of data was calculated. An RSD of <2% is generally considered acceptable for both repeatability and intermediate precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the method was evaluated by introducing small, deliberate changes to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution) was evaluated.

Potential Impurities

A robust HPLC method should be able to separate the main analyte from its potential impurities. Based on a plausible synthetic route starting from 4-bromophenylacetic acid, the following are potential impurities:

  • Starting Material: 4-bromophenylacetic acid[5][12]

  • Isomeric Impurity: 2-(3-bromophenyl)methanesulfonyl]acetic acid and 2-(2-bromophenyl)methanesulfonyl]acetic acid.[13]

  • Over-reaction Products: Further substituted or modified derivatives.

  • Degradation Products: Products formed due to instability of the analyte under certain conditions (e.g., hydrolysis).

The developed HPLC method should be challenged with these potential impurities to ensure adequate resolution.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Active silanol groups on the column; Inappropriate mobile phase pHUse an end-capped column; Ensure the mobile phase pH is sufficiently low to suppress ionization of the analyte.
Poor Resolution Inefficient column; Inappropriate mobile phase composition or gradientReplace the column; Optimize the gradient profile (e.g., shallower gradient).
Retention Time Shift Fluctuation in mobile phase composition or flow rate; Column temperature variationEnsure proper mobile phase preparation and pump performance; Use a column oven for stable temperature control.
Ghost Peaks Contamination in the mobile phase, sample, or HPLC systemUse high-purity solvents and reagents; Flush the system thoroughly.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The method has been validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. It is suitable for routine quality control analysis of this important pharmaceutical intermediate, ensuring the quality and consistency of the final API.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromophenylacetic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, October 25). 4-Bromophenylacetic acid. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 2, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 2, 2026, from [Link]

  • Pharmaguideline. (2024). Understanding Purity Standards for 2-(4-Bromophenyl)acetic Acid in Chemical Synthesis. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved February 2, 2026, from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Bromophenyl)acetic acid. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Elucidation of the 1H NMR Spectrum of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Bromophenyl)methanesulfonyl]acetic acid is a compound of interest in medicinal chemistry and materials science due to its bifunctional nature, incorporating a reactive carboxylic acid, a sulfonyl group, and a brominated aromatic ring. The sulfonyl moiety is a key structural feature in many pharmaceutical compounds, while the bromo-aromatic group provides a site for further synthetic modifications, such as cross-coupling reactions. Accurate structural characterization is paramount for its application in drug design and synthesis. This application note provides a detailed protocol for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering insights into the electronic environment of its protons. While an experimental spectrum is not publicly available, this note presents a predicted spectrum based on established NMR principles and data from analogous structures, providing a valuable guide for researchers working with this or similar molecules.

Scientific Background: The Influence of Structure on Proton Chemical Shifts

The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. In this compound, several key structural features influence the resonance frequencies of the different sets of protons. The aromatic protons are affected by the electron-withdrawing nature of the bromine atom and the methanesulfonyl group. The methylene protons are situated between two strongly electron-withdrawing groups: the sulfonyl (SO₂) group and the carboxylic acid (COOH) group, leading to a significant downfield shift. The acidic proton of the carboxylic acid is expected to appear at a very downfield position, a characteristic feature of this functional group.

Experimental Protocol

This section outlines a standard protocol for the preparation and 1H NMR analysis of this compound.

Materials and Reagents:
  • This compound (Purity: ≥95%)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and other standard laboratory glassware

Instrumentation:
  • 400 MHz NMR Spectrometer

Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh Weigh ~5-10 mg of the compound dissolve Dissolve in ~0.7 mL of deuterated solvent weigh->dissolve 1. transfer Transfer the solution to an NMR tube dissolve->transfer 2. cap Cap the NMR tube securely transfer->cap 3.

Caption: Workflow for the preparation of the NMR sample.

NMR Data Acquisition Protocol:
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the 1H NMR spectrum using the following parameters:

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second[1]

    • Spectral Width: -4 to 16 ppm[1]

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR data for this compound.

Proton Label Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-a~11-13Singlet (broad)1HN/A
H-b~7.6Doublet2H~8.4
H-c~7.4Doublet2H~8.4
H-d~4.5Singlet2HN/A
H-e~4.2Singlet2HN/A

Interpretation of the Spectrum

The predicted 1H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five different types of protons in the molecule.

G Ha H-a Hb H-b Hc H-c Hd H-d He H-e

Caption: Molecular structure of this compound with labeled protons.

  • Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is the most deshielded and is expected to appear as a broad singlet in the region of 11-13 ppm. This significant downfield shift is a hallmark of carboxylic acid protons and is due to the strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygens, as well as intermolecular hydrogen bonding.[2]

  • Aromatic Protons (H-b and H-c): The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which at lower fields often appears as two distinct doublets.

    • The two protons ortho to the bromine atom (H-b) are in a similar chemical environment and are expected to resonate at approximately 7.6 ppm.

    • The two protons ortho to the methanesulfonyl group (H-c) are also chemically equivalent and are predicted to appear at around 7.4 ppm.

    • The expected coupling constant between these adjacent aromatic protons is approximately 8.4 Hz. The 1H NMR spectrum of the similar compound, 4-bromophenylacetic acid, shows aromatic protons at 7.44 ppm and 7.15 ppm, supporting these predictions.[3]

  • Benzylic Methylene Protons (H-d): The two protons of the methylene group attached to the aromatic ring are in an identical chemical environment and are expected to appear as a singlet at around 4.5 ppm. The deshielding is due to the adjacent aromatic ring and the electron-withdrawing sulfonyl group.

  • α-Methylene Protons (H-e): The two protons of the methylene group positioned between the sulfonyl and carboxylic acid groups are also chemically equivalent and will appear as a singlet. This signal is predicted to be around 4.2 ppm. The strong electron-withdrawing nature of both the sulfonyl and carboxylic acid groups causes a significant downfield shift for these protons.

Conclusion

This application note provides a comprehensive guide to the 1H NMR spectrum of this compound. Although based on a predicted spectrum, the detailed interpretation, grounded in established principles of NMR spectroscopy and data from analogous compounds, offers valuable insights for the structural confirmation and purity assessment of this important chemical intermediate. The provided protocol for sample preparation and data acquisition serves as a practical starting point for researchers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

using 2-[(4-Bromophenyl)methanesulfonyl]acetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Part 1: Introduction & Pharmacophore Logic

This compound is a versatile bifunctional building block characterized by a "Head-Linker-Tail" architecture.[1][2] In medicinal chemistry, it serves as a critical scaffold for constructing Aldose Reductase Inhibitors (ARIs) , PTP1B inhibitors , and CRTH2 antagonists .[1][2]

Its utility stems from three distinct reactive/functional domains:

  • The Carboxylic Acid (Head): A canonical anion-binding motif (pKa ~3.[1][2]5) that targets positively charged residues (e.g., Arg, Lys, His) in enzyme active sites.[1][2] It is also the primary handle for amide coupling to generate peptidomimetics.[2]

  • The Sulfone Spacer (Linker): A rigid, polar, non-basic connector.[1][2] Unlike sulfonamides, the sulfone (

    
    ) is metabolically robust and acts as a hydrogen bond acceptor.[1][2] The flanking methylene groups introduce specific torsional constraints, angling the aryl tail relative to the acid head.[2]
    
  • The Aryl Bromide (Tail): A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the hydrophobic domain to increase potency and selectivity.[1][2]

Structural Properties Table
PropertyValue / CharacteristicRelevance to Drug Design
Formula

Low MW (293.13 Da) allows for fragment growing.[1][2]
ClogP ~1.4Ideal lipophilicity for a lead fragment (Rule of 3 compliant).
Acid pKa ~3.5 (COOH)Ionized at physiological pH; drives electrostatic interactions.[1][2]

-Proton Acidity
pKa ~12-13 (DMSO)The

between

and

is an "active methylene," enabling alkylation.[1][2]
H-Bond Donors/Acceptors 1 (Donor) / 4 (Acceptor)Sulfone oxygens are weak acceptors; Acid is strong donor/acceptor.[1][2]

Part 2: Synthetic Utility & Workflows

The following workflows detail the transformation of this building block into bioactive ligands.

Workflow A: The "Reverse-Build" Strategy (Suzuki First)

Use Case: When the hydrophobic pocket of the target enzyme requires a biaryl system (e.g., extending into the specificity pocket of Aldose Reductase).[1][2]

Rationale: Performing the Suzuki coupling before amide coupling prevents potential catalyst poisoning by complex downstream amines or solubility issues.[2]

Protocol 1: Ligand-Free Suzuki Coupling on the Free Acid Note: Many protocols suggest esterification first.[1][2] This optimized protocol uses the free acid directly, saving two steps (protection/deprotection).[1]

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1][2]

    • Boronic Acid:

      
       (1.2 equiv)[1][2]
      
    • Catalyst:

      
       (5 mol%)[1]
      
    • Ligand:

      
       (10 mol%) or SPhos (for hindered substrates)[1][2]
      
    • Base:

      
       (3.0 equiv - Critical: Extra base needed to neutralize the COOH)[1]
      
    • Solvent: Acetone:Water (3:[1][2]1) or Dioxane:Water (4:1)[1][2]

  • Procedure:

    • Step 1: Dissolve the sulfonylacetic acid and boronic acid in the solvent system.[2] Degas with

      
       for 10 mins.[1]
      
    • Step 2: Add the base (

      
      ).[1][2] The solution may bubble slightly as the acid is neutralized.
      
    • Step 3: Add the Pd catalyst and ligand.[2]

    • Step 4: Heat to 60°C for 4–6 hours. Monitor by LCMS (Look for Br isotope pattern disappearance).

    • Step 5: Workup (Critical): Acidify the reaction mixture with 1N HCl to pH 2. The product (biaryl acid) will precipitate or require extraction with EtOAc.[1]

    • Step 6: Recrystallize from Ethanol/Water.[1][2]

Workflow B: The "Warhead" Strategy (Amide Coupling)

Use Case: Generating sulfonamido-amide inhibitors or linking the scaffold to a peptidomimetic core.[1][2]

Protocol 2: HATU-Mediated Amide Coupling Causality: The sulfonyl group is electron-withdrawing, making the carboxylic acid slightly more acidic but the resulting activated ester more susceptible to hydrolysis.[2] Anhydrous conditions are vital.[1][2]

  • Reagents:

    • Acid: this compound (1.0 equiv)[1][2]

    • Amine:

      
       (1.1 equiv)[1][2]
      
    • Coupling Agent: HATU (1.2 equiv)[1][2]

    • Base: DIPEA (3.0 equiv)[1][2]

    • Solvent: DMF (Anhydrous)[1][2]

  • Procedure:

    • Step 1: Dissolve the acid in DMF under Argon. Add DIPEA. Stir for 5 mins.

    • Step 2: Add HATU. Stir for 10 mins to form the O-At ester (Active species).[1]

    • Step 3: Add the amine.[2][3][4] Stir at RT for 2–12 hours.[1]

    • Step 4: Quench: Dilute with saturated

      
       solution (helps remove DMF during extraction) and extract with EtOAc.
      
    • Step 5: Wash organic layer with 1N HCl (remove unreacted amine) and sat.[1][2]

      
       (remove unreacted acid).
      

Part 3: Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

SyntheticPathways Start 2-[(4-Bromophenyl) methanesulfonyl]acetic acid (CAS: 53535-71-6) Suzuki Pathway A: Suzuki-Miyaura Coupling (Extend Hydrophobic Tail) Start->Suzuki Ar-B(OH)2 Pd(0), Base Amide Pathway B: Amide Coupling (Functionalize Head Group) Start->Amide R-NH2 HATU, DIPEA Alkylation Pathway C: Alpha-Alkylation (Introduce Chirality/Bulk) Start->Alkylation R-X NaH, THF Biaryl Biaryl-Sulfonyl-Acid (High Potency ARI) Suzuki->Biaryl Yields Lipophilic Ligand AmideProd Sulfonyl-Amide (Peptidomimetic) Amide->AmideProd Yields Polar Ligand Branched Branched Scaffold (Stereoselective) Alkylation->Branched Yields Chiral Core

Caption: Divergent synthetic strategies for CAS 53535-71-6.[1][2] Pathway A extends the tail; Pathway B modifies the head; Pathway C modifies the linker.[2]

Part 4: Medicinal Chemistry Applications (Case Studies)

Aldose Reductase Inhibitors (Diabetic Complications)

Mechanism: Aldose Reductase (AR) converts glucose to sorbitol.[1][2] Accumulation of sorbitol leads to cataracts and neuropathy.[1][2] Role of Scaffold:

  • The Carboxylate binds to the "Anion Binding Pocket" (Tyr48, His110, Trp111).[1][2]

  • The (4-Bromophenyl)methanesulfonyl group occupies the hydrophobic "Specificity Pocket."[1][2]

  • Optimization: The Br atom is replaced via Suzuki coupling with a larger lipophilic group (e.g., trifluoromethyl-phenyl or benzothiazole) to fill the pocket completely, increasing selectivity against the related enzyme Aldehyde Reductase.[1][2]

PTP1B Inhibitors (Diabetes/Obesity)

Mechanism: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] Role of Scaffold:

  • Sulfonylacetic acids act as non-hydrolyzable phosphotyrosine (pTyr) mimetics.[1][2]

  • The sulfone group mimics the phosphate linker, while the carboxylic acid interacts with the active site arginine (Arg221).[1][2]

  • Protocol Note: For PTP1B, the acidity of the alpha-methylene is often exploited to introduce a second acidic group (e.g., via condensation with glyoxylic acid), creating a dicarboxylic acid that mimics the high charge density of the phosphate group.[2]

Part 5: Safety & Handling

  • Alpha-Acidity Warning: The methylene protons between the sulfone and carboxyl group are acidic.[2] Avoid using strong bases (e.g., NaH, LDA) unless intending to alkylate this position.[1][2] In simple coupling reactions, use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (

    
    ).[1][2]
    
  • Decarboxylation Risk: While sulfonylacetic acids are relatively stable, heating the free acid in high-boiling solvents (DMSO, DMF) above 120°C can lead to thermal decarboxylation, yielding the methyl sulfone (

    
    ).[1][2] Monitor temperature strictly.
    

References

  • Aldose Reductase Inhibitors & Sulfonylacetic Acids

    • Title: "Structure-Based Design of Novel Aldose Reductase Inhibitors."
    • Source: Journal of Medicinal Chemistry.[1][2]

    • Context: Describes the binding mode of the sulfonyl-acetic acid pharmacophore in the AR active site.
    • URL:[Link][1][2]

  • Synthetic Methodology (Sulfones)

    • Title: "Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets."
    • Source: Journal of the American Society for Mass Spectrometry.[2]

    • Context: Discusses the reactivity and stability of aryl sulfone motifs.
    • URL:[Link][1][2]

  • Reactivity of Alpha-Sulfonyl Esters

    • Title: "Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesyl
    • Source: PMC / NIH.[1][2]

    • Context: Details the alkylation and reactivity of the alpha-methylene position in sulfonylacetic acid deriv
    • URL:[Link][1][2]

  • General Building Block Data

    • Title: "this compound - PubChem."[1][2]

    • Source: PubChem.[1][2][5]

    • URL:[Link][1][2]

Sources

Application Notes and Protocols for the Derivatization of 2-[(4-Bromophenyl)methanesulfonyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 2-[(4-Bromophenyl)methanesulfonyl]acetic Acid through Derivatization

This compound is a bespoke chemical entity with significant potential in the landscape of drug discovery and development. Its structural architecture, featuring a bromophenyl group, a sulfonyl moiety, and a carboxylic acid, presents a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom serves as a handle for cross-coupling reactions, the sulfone group can influence pharmacokinetic properties through hydrogen bonding, and the carboxylic acid provides a prime site for derivatization to generate a diverse library of compounds such as esters and amides. This application note provides detailed protocols for two robust methods of derivatizing the carboxylic acid functionality of this compound: Fischer esterification and EDC/NHS-mediated amidation. These protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to successfully synthesize and characterize novel derivatives.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful derivatization.

PropertyValueSource
Chemical Name This compoundSigma-Aldrich
CAS Number 81431-45-0Sigma-Aldrich
Molecular Formula C₉H₉BrO₄SPubChem[1]
Molecular Weight 293.14 g/mol Sigma-Aldrich
Melting Point 177-179 °CSigma-Aldrich
Appearance PowderSigma-Aldrich
Predicted XlogP 1.4PubChem[1]

Part 1: Esterification via Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water generated is removed.[3]

Mechanism of Fischer Esterification

The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[4]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]

Caption: Workflow of Fischer Esterification.

Detailed Protocol: Synthesis of Methyl 2-[(4-Bromophenyl)methanesulfonyl]acetate

Materials:

  • This compound (1.0 eq)

  • Methanol (used as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Catalyst Addition: Carefully add 0.1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude ester.

    • If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Amidation via EDC/NHS Coupling

For the synthesis of amides, a more direct reaction between the carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[5] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate this transformation.[6] The addition of N-hydroxysuccinimide (NHS) enhances the reaction efficiency by forming a more stable active ester intermediate.

Mechanism of EDC/NHS-Mediated Amidation
  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable NHS ester. This step is crucial as the O-acylisourea intermediate is prone to hydrolysis.

  • Amide Bond Formation: The amine nucleophile attacks the carbonyl carbon of the NHS ester, leading to the formation of the desired amide and the release of NHS.

Caption: Workflow of EDC/NHS-Mediated Amidation.

Detailed Protocol: Synthesis of N-Benzyl-2-[(4-bromophenyl)methanesulfonyl]acetamide

Materials:

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • Benzylamine (1.1 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of this compound in 20 mL of anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add triethylamine (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine. If using DMF, dilute the reaction mixture with 100 mL of ethyl acetate and then perform the washes.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude amide.

    • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Characterization of Derivatives

The successful synthesis of the ester and amide derivatives should be confirmed by standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Expected Results: The derivatized products will have a longer retention time than the starting carboxylic acid due to their increased hydrophobicity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected Chemical Shifts (δ, ppm) for Methyl 2-[(4-Bromophenyl)methanesulfonyl]acetate:

    • Aromatic protons (AA'BB' system): ~7.5-7.7 ppm

    • Benzylic protons (-CH₂-SO₂-): ~4.5 ppm (singlet)

    • Methylene protons (-SO₂-CH₂-CO-): ~4.0 ppm (singlet)

    • Methyl ester protons (-OCH₃): ~3.7 ppm (singlet)

  • Expected Chemical Shifts (δ, ppm) for N-Benzyl-2-[(4-bromophenyl)methanesulfonyl]acetamide:

    • Amide proton (-NH-): ~6.5-7.5 ppm (broad singlet or triplet, depending on coupling)

    • Aromatic protons (bromophenyl and benzyl): ~7.2-7.7 ppm (multiplet)

    • Benzylic protons (-CH₂-SO₂-): ~4.5 ppm (singlet)

    • Methylene protons (-SO₂-CH₂-CO-): ~3.9 ppm (singlet)

    • Benzyl methylene protons (-NH-CH₂-Ph): ~4.4 ppm (doublet)

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield (Fischer Esterification) Insufficient reaction time or temperature.Increase reflux time and ensure the reaction is at the appropriate temperature.
Incomplete removal of water.Use a Dean-Stark apparatus to remove water azeotropically, especially with less reactive alcohols.
Low or no product yield (Amidation) Inactive EDC (hydrolyzed).Use fresh, high-quality EDC and handle it in a dry environment.
Side reaction of the O-acylisourea intermediate.Ensure NHS is added to form the more stable active ester.
Presence of starting material Incomplete reaction.Extend the reaction time or slightly increase the equivalents of the coupling reagents or the amine/alcohol.
Formation of by-products Side reactions of the coupling agent.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Impure starting materials or reagents.Ensure all reagents and solvents are pure and dry.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • BYJU'S. Fischer Esterification Detailed Mechanism. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • PubChem. This compound. [Link]

  • Gernigon, N.; Al-Zoubi, R. M.; Hall, D. G. 5-Methoxy-2-iodophenylboronic acid (MIBA) is kinetically very active in a catalytic, direct amidation employing free carboxylic acids and amines. J. Org. Chem.2012, 77 (18), 8386–8400.
  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Chemistry LibreTexts. Making Esters From Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. Chemistry Vignettes: Amide synthesis under acidic conditions. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

Sources

Application Notes and Protocols for the Agrochemical Screening of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Sulfonyl Compound

The relentless pursuit of novel and effective active ingredients is a cornerstone of agrochemical research. The sulfonyl moiety is a well-established pharmacophore in various bioactive molecules, including herbicides, fungicides, and insecticides.[1][2][3][4][5] The compound 2-[(4-Bromophenyl)methanesulfonyl]acetic acid presents an intriguing scaffold for investigation. Its structure, featuring a bromophenyl group, a sulfonyl functional group, and an acetic acid side chain, suggests the potential for diverse biological activities. The bromo-substitution can enhance lipophilicity, potentially aiding in membrane transport, while the sulfonylacetic acid moiety could interact with various biological targets.

These application notes provide a comprehensive guide for the initial agrochemical screening of this compound. The protocols outlined below are designed to be robust and adaptable, enabling researchers to conduct a thorough preliminary evaluation of its potential as a fungicide, herbicide, or insecticide. The causality behind experimental choices is explained to provide a deeper understanding of the screening process.

Part 1: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis can be crucial for derivatization and structure-activity relationship (SAR) studies.[6] A plausible synthetic route involves the oxidation of the corresponding sulfide, which can be prepared by the reaction of 4-bromobenzyl bromide with thioglycolic acid.

General Synthetic Scheme:

G A 4-Bromobenzyl bromide C 2-[(4-Bromobenzyl)thio]acetic acid A->C B Thioglycolic acid B->C D This compound C->D Oxidation Oxidizing_agent Oxidizing agent (e.g., H2O2)

Caption: Plausible synthetic pathway for this compound.

Prior to biological evaluation, it is imperative to confirm the identity and purity of the compound using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Part 2: Agrochemical Screening Protocols

The following protocols are designed as a primary screen to identify any significant biological activity of this compound.

Fungicidal Activity Screening

Rationale: The sulfonyl group is present in several commercial fungicides.[1] This protocol will assess the in vitro efficacy of the test compound against a panel of common plant pathogenic fungi.

Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Preparation of Test Compound:

    • Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain final test concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Fungal Strains:

    • Select a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, and Sclerotinia sclerotiorum.

    • Maintain the fungal cultures on Potato Dextrose Agar (PDA) plates.

  • Assay Procedure:

    • Incorporate the test compound at various concentrations into molten PDA medium.

    • Pour the amended PDA into sterile Petri dishes.

    • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

    • Include a solvent control (PDA with DMSO) and a positive control (a commercial fungicide).

    • Incubate the plates at 25°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for active compounds.

Example Data Presentation:

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%) against B. cinerea
This compound 115.2
1045.8
5078.3
10095.1
Positive Control (e.g., Procymidone) 1098.5
Solvent Control (DMSO) -0
Herbicidal Activity Screening

Rationale: The sulfonylurea class of herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme.[3] While this compound is not a sulfonylurea, the presence of the sulfonyl group warrants an investigation into its herbicidal potential.

Protocol: Pre- and Post-Emergence Herbicidal Assay

  • Plant Species:

    • Use a combination of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus).

    • For crop safety evaluation, include a representative crop species (e.g., maize or soybean).

  • Preparation of Test Compound:

    • Prepare a spray solution of the test compound at various application rates (e.g., 150, 300, 600 g ai/ha) in a suitable solvent system containing a surfactant.

  • Pre-Emergence Application:

    • Sow the seeds of the test plants in pots filled with a standard potting mix.

    • Within 24 hours of sowing, apply the test solution uniformly to the soil surface.

    • Maintain the pots in a greenhouse with controlled temperature and light conditions.

  • Post-Emergence Application:

    • Grow the test plants until they reach the 2-3 leaf stage.

    • Apply the test solution as a foliar spray until runoff.

    • Return the pots to the greenhouse.

  • Data Collection and Analysis:

    • Visually assess the phytotoxicity on a scale of 0-100% (0 = no effect, 100 = complete kill) at 7 and 14 days after treatment.

    • Record symptoms such as chlorosis, necrosis, and growth inhibition.

    • For promising compounds, determine the GR50 (Growth Reduction by 50%) value.

Example Data Presentation:

CompoundApplication Rate (g ai/ha)Pre-Emergence Phytotoxicity (%) on A. retroflexus (14 DAT)Post-Emergence Phytotoxicity (%) on E. crus-galli (14 DAT)
This compound 1502510
3005530
6008560
Positive Control (e.g., Chlorsulfuron) 1509590
Solvent Control -00
Insecticidal Activity Screening

Rationale: Sulfone and sulfonamide derivatives have been explored for their insecticidal properties.[5][7] This protocol will evaluate the contact and ingestion toxicity of the test compound against a model insect pest.

Protocol: Contact and Ingestion Bioassay against Lepidopteran Larvae (e.g., Spodoptera frugiperda)

  • Insect Rearing:

    • Maintain a healthy colony of S. frugiperda on an artificial diet under controlled environmental conditions.

  • Contact Toxicity Assay:

    • Prepare dilutions of the test compound in a suitable solvent (e.g., acetone).

    • Apply a 1 µL droplet of the test solution to the dorsal thorax of third-instar larvae.

    • Treat control insects with the solvent alone.

    • Place the treated larvae in individual containers with an artificial diet.

  • Ingestion Toxicity Assay:

    • Incorporate the test compound into the artificial diet at various concentrations.

    • Place third-instar larvae in containers with the treated diet.

    • Provide an untreated diet to the control group.

  • Data Collection and Analysis:

    • Record larval mortality at 24, 48, and 72 hours after treatment.

    • Calculate the corrected mortality using Abbott's formula if control mortality is observed.

    • Determine the LD50 (Lethal Dose for 50% of the population) for contact toxicity and LC50 (Lethal Concentration for 50% of the population) for ingestion toxicity.

Example Data Presentation:

CompoundConcentration (µ g/larva )Contact Mortality (%) at 48h
This compound 0.110
135
1070
Positive Control (e.g., Fluralaner) 195
Solvent Control -5

Part 3: Hypothetical Mode of Action Studies

Should primary screening reveal significant activity, the following workflows can guide preliminary mode of action investigations.

G cluster_0 Fungicidal Activity cluster_1 Herbicidal Activity cluster_2 Insecticidal Activity F1 Cell Membrane Permeability Assay F2 Ergosterol Biosynthesis Inhibition Assay F1->F2 H1 Acetolactate Synthase (ALS) Inhibition Assay H2 Protoporphyrinogen Oxidase (PPO) Inhibition Assay H1->H2 I1 Acetylcholinesterase (AChE) Inhibition Assay I2 Nicotinic Acetylcholine Receptor (nAChR) Binding Assay I1->I2 Start Primary Screening Reveals Bioactivity Start->F1 Fungicidal Start->H1 Herbicidal Start->I1 Insecticidal

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-[(4-Bromophenyl)methanesulfonyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-[(4-Bromophenyl)methanesulfonyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide will walk you through the common pitfalls and provide robust solutions to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities may include:

  • Starting materials: Unreacted 4-bromobenzyl halide and mercaptoacetic acid derivatives.

  • Byproducts of oxidation: The corresponding sulfoxide, 2-[(4-bromophenyl)methanesulfinyl]acetic acid, if the oxidation of the sulfide precursor is incomplete.[1]

  • Byproducts of bromination: Positional isomers, such as 2-[(2-bromophenyl)methanesulfonyl]acetic acid or 2-[(3-bromophenyl)methanesulfonyl]acetic acid, can be significant impurities if the bromination step is not well-controlled.[2]

  • Residual solvents: Solvents used in the reaction and initial work-up.

  • Inorganic salts: Salts formed during the reaction or neutralization steps.

Q2: What is the first step I should take to purify my crude product?

A2: A simple acid-base extraction is an excellent first step to remove neutral and basic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous basic solution (like sodium bicarbonate), the acidic target compound will move to the aqueous layer as its salt, leaving many organic impurities behind. Subsequent acidification of the aqueous layer will precipitate the purified product.[3][4][5][6]

Q3: Is recrystallization a suitable method for final purification?

A3: Yes, recrystallization is a highly effective technique for the final purification of solid compounds like this compound. The key is to select an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: My product oils out during recrystallization instead of forming crystals.

  • Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil rather than solid crystals. What's happening and how can I fix it?

  • Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. The resulting oil can trap impurities, defeating the purpose of recrystallization.

    Causality and Solution:

    • High Impurity Level: A high concentration of impurities can depress the melting point of your compound.

      • Solution: Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.[3][4][5][6]

    • Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the compound from crystallizing properly.

      • Solution: Try a solvent system instead of a single solvent. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly. For aromatic carboxylic acids, combinations like ethanol/water or ethyl acetate/hexane can be effective.[9]

    • Cooling Too Rapidly: Rapid cooling can favor oiling out over crystal formation.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling provides the necessary time for the molecules to arrange themselves into a crystal lattice.[7]

Problem 2: The purity of my product does not improve significantly after recrystallization.

  • Question: I have recrystallized my product, but analytical data (e.g., HPLC, NMR) shows that the purity has only marginally improved. What could be the reason?

  • Answer: This issue often arises from co-precipitation of impurities or an unsuitable choice of recrystallization solvent.

    Causality and Solution:

    • Similar Solubility Profiles: The impurity may have a very similar solubility profile to your desired product in the chosen solvent.

      • Solution: Experiment with different solvents or solvent systems. A good recrystallization solvent will have a steep solubility curve for your product (dissolves well when hot, poorly when cold) and a shallow curve for the impurity (remains soluble even when cold).[8]

    • Insufficient Solvent: Using too little solvent might lead to the saturation of both the product and the impurity upon cooling, causing them to co-precipitate.

      • Solution: While using a minimal amount of hot solvent is generally recommended to maximize yield, ensure that it is enough to keep the impurities dissolved upon cooling.[7]

    • Positional Isomers as Impurities: Isomeric impurities, such as the ortho- or meta-bromo analogs, can be particularly challenging to remove by recrystallization due to their similar physical properties.[2]

      • Solution: In such cases, column chromatography might be a more effective purification method. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid to improve peak shape) can separate isomers based on their polarity differences.

Problem 3: Low recovery after acid-base extraction and precipitation.

  • Question: After performing an acid-base extraction and re-precipitating my product, the yield is very low. Where could my product have gone?

  • Answer: Product loss during acid-base extraction can occur at several stages.

    Causality and Solution:

    • Incomplete Extraction into Aqueous Base: If the pH of the aqueous basic solution is not high enough, the carboxylic acid will not be fully deprotonated and will remain in the organic layer.

      • Solution: Use a base that is strong enough to deprotonate the carboxylic acid. Sodium bicarbonate is generally suitable for carboxylic acids. Ensure thorough mixing of the two phases to facilitate the acid-base reaction.[4][5]

    • Incomplete Precipitation upon Acidification: If the pH of the aqueous layer is not sufficiently lowered, the carboxylate salt will not be fully protonated back to the neutral carboxylic acid, and a portion will remain dissolved in the aqueous phase.

      • Solution: Acidify the aqueous layer to a pH well below the pKa of the carboxylic acid (typically pH 2-3) using a strong acid like HCl. Use pH paper to confirm the final pH.

    • Product Solubility in Water: this compound has some solubility in water, especially if the volume of water used is large.

      • Solution: After precipitation, cool the aqueous solution in an ice bath to minimize the solubility of your product before filtration. Wash the collected solid with a minimal amount of cold water.[10]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction AqueousLayer Aqueous Layer (Product as Salt) Extraction->AqueousLayer  Aqueous Base OrganicLayer Organic Layer (Neutral/Basic Impurities) Extraction->OrganicLayer  Organic Solvent Acidification Acidification AqueousLayer->Acidification  Acid Precipitate Precipitated Product Acidification->Precipitate Filtration1 Filtration Precipitate->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization PureCrystals Pure Crystals Recrystallization->PureCrystals Filtration2 Filtration PureCrystals->Filtration2 Drying Drying Filtration2->Drying FinalProduct Pure Final Product Drying->FinalProduct PurityAnalysisTroubleshooting Problem Unexpected Peaks in HPLC/NMR Cause1 Residual Solvent Problem->Cause1 Cause2 Starting Material Problem->Cause2 Cause3 Isomeric Impurity Problem->Cause3 Solution1 Dry under high vacuum Cause1->Solution1 Solution2 Repeat purification step Cause2->Solution2 Solution3 Consider chromatography Cause3->Solution3

Sources

Technical Support Center: Crystallization of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Process Chemistry / Purification Support Subject Matter Expert: Senior Application Scientist, Solid State Chemistry Division

Executive Summary: The Molecule's "Personality"

Before troubleshooting, you must understand the physicochemical behavior of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid . This molecule possesses a "split personality" that complicates crystallization:

  • The Sulfone Bridge (-SO₂-): Highly polar and hydrogen-bond accepting. It drives high solubility in polar aprotic solvents (DMSO, DMF).

  • The Carboxylic Acid (-COOH): pH-sensitive. It allows the molecule to exist as a salt (high water solubility) or a free acid (low water solubility).

  • The Methylene Linkers (-CH₂-): These flexible chains introduce rotational degrees of freedom, significantly increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.

Part 1: Diagnostic Troubleshooting (FAQs)
Q1: "My product comes out as a sticky oil/gum instead of crystals. How do I fix this?"

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is too high for an ordered crystal lattice to form.

Immediate Fix (The "Rescue" Protocol):

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Seed the solution with pure crystals at a temperature above the cloud point (the temperature where the oil formed).

  • Slow Cool: Reduce cooling rate to < 0.5°C/min. Rapid cooling traps the oil state.

Root Cause Analysis:

  • Solvent System: Your anti-solvent addition was likely too fast, or the solvent mixture became too non-polar too quickly.

  • Impurity Profile: Even 1-2% of the sulfide precursor (from incomplete oxidation) acts as a plasticizer, preventing lattice formation.

Q2: "The crystals are off-white/yellow, but the target should be white. What is the impurity?"

Diagnosis: The yellow color is almost certainly the thioether (sulfide) precursor (2-[(4-bromophenyl)methylsulfanyl]acetic acid).

  • Mechanism: The synthesis involves oxidizing the sulfide to the sulfone. Incomplete oxidation leaves the sulfide.

  • Solubility Differential: The sulfide is less polar than the sulfone.

  • Solution: Perform a "slurry wash" or recrystallization using a slightly more non-polar solvent (e.g., Toluene/Ethyl Acetate mix) to dissolve the sulfide while leaving the polar sulfone crystalline.

Q3: "My yield is significantly lower than expected (<50%). Where is the product?"

Diagnosis: The product is likely lost in the mother liquor due to pH issues or oversolubility .

  • The Acid Trap: If your crystallization solvent is basic or contains residual water/buffer at pH > 4, the carboxylic acid deprotonates to the carboxylate anion, which is highly soluble in water/alcohols.

  • Fix: Acidify the mother liquor to pH ~1-2 with dilute HCl. If a precipitate forms, your crystallization pH was too high.

Part 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Recrystallization (Ethanol/Water)

Best for: General purity enhancement and removal of polar impurities.

Reagents:

  • Crude this compound

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Water (Acidified with 0.1% HCl to prevent ionization)

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a flask. Add Ethanol (approx. 5-7 mL per gram) and heat to reflux (approx. 78°C).

    • Note: If not clear, add ethanol in 1 mL increments. Do not add excess.

  • Filtration (Hot): If insoluble particles remain (dust/salts), filter the hot solution through a pre-heated funnel.

  • Nucleation: Allow the clear solution to cool slowly to ~50°C.

  • Anti-Solvent Addition: Add Warm Water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Critical: Stop immediately if oil droplets form. If oil forms, add 1 mL Ethanol to clear it.

  • Crystallization: Allow the mixture to cool to room temperature (20°C) over 2 hours without stirring (or very slow stirring).

  • Harvest: Filter the white needles. Wash with cold 50:50 Ethanol/Water.

Protocol B: Purification from Sulfide Impurity (Acetic Acid)

Best for: Removing the yellow sulfide precursor.

  • Dissolve the crude solid in Glacial Acetic Acid at 80-90°C (approx. 3-4 mL/g).

    • Why: Sulfones are highly soluble in hot acetic acid; sulfides are less stable/soluble in this lattice.

  • Cool slowly to room temperature. The sulfone crystallizes out efficiently.

  • Filter and wash with a small amount of cold acetic acid, followed by water to remove the acid smell.

Part 3: Data & Visualization
Table 1: Solvent Screening Matrix

Use this to select the correct solvent based on your specific impurity profile.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingImpurity Rejection
Water LowInsolubleLowPoor (Salts only)
Ethanol HighModerateMediumGood (General)
Ethyl Acetate ModerateLowHighExcellent (Sulfide)
Acetic Acid Very HighLowLowBest (Overall)
Toluene LowInsolubleHighN/A
Figure 1: The "Oiling Out" Rescue Decision Tree

Follow this logic path when you see liquid droplets instead of crystals.

CrystallizationRescue Start Problem: Oiling Out Observed CheckTemp Is Temp > Cloud Point? Start->CheckTemp Reheat Action: Reheat to Clear Solution CheckTemp->Reheat No (Too Cold) AddSolvent Action: Add 5-10% Good Solvent (Ethanol/Acetic Acid) CheckTemp->AddSolvent Yes (Supersaturation too high) Reheat->AddSolvent Seed Action: Add Seed Crystals at High Temp (T > T_oil) AddSolvent->Seed SlowCool Action: Cool at <0.5°C/min Seed->SlowCool Success Result: Crystalline Product SlowCool->Success

Caption: Logic flow for converting a metastable oil phase (LLPS) into a stable crystalline solid.

Figure 2: Impurity Rejection Pathway

Visualizing the separation of the Sulfone (Product) from the Sulfide (Impurity).

ImpurityRemoval Crude Crude Mixture (Sulfone + Sulfide) Solvent Solvent Choice: Glacial Acetic Acid Crude->Solvent Process Heat to 90°C Then Cool to 20°C Solvent->Process Filtrate Mother Liquor (Contains Sulfide) Process->Filtrate Dissolved Impurities Crystal Precipitate (Pure Sulfone) Process->Crystal Crystallization

Caption: The polarity difference between the sulfone and sulfide allows for separation using acetic acid recrystallization.

References
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for "oiling out" and LLPS mechanisms). Link

  • Vogtle, F. (1991). Supramolecular Chemistry. Wiley. (Reference for sulfone polarity and hydrogen bonding capability). Link

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for solvent selection strategies in API synthesis). Link

  • PubChem Database. (2024). Compound Summary for (Benzylsulfonyl)acetic acid derivatives. National Library of Medicine. (Source for general physicochemical properties of the sulfone-acid class). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed protocols for seeding and supersaturation control). Link

Technical Support Center: Synthesis of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid. This document provides a robust, two-stage protocol and a comprehensive troubleshooting guide designed for researchers, chemists, and drug development professionals. Our goal is to empower you to achieve a high-yield, high-purity synthesis by anticipating and mitigating common side reactions.

Synthesis Overview & Strategy

The synthesis of this compound is most reliably achieved through a two-stage process:

  • Stage 1: S-Alkylation. Formation of the thioether intermediate, 2-{[4-(bromophenyl)methyl]sulfanyl}acetic acid, via an SN2 reaction between (4-bromophenyl)methanethiol and a haloacetic acid.

  • Stage 2: Oxidation. Selective oxidation of the thioether to the target sulfone.

This approach allows for controlled introduction of the functional groups and purification of the intermediate, which is critical for a clean final product. The primary challenges in this synthesis are preventing over-alkylation of the thiol in Stage 1 and avoiding over-oxidation or other side reactions in Stage 2.

Recommended Experimental Protocol

This protocol is designed to maximize yield and purity by controlling key reaction parameters.

Stage 1: Synthesis of 2-{[4-(Bromophenyl)methyl]sulfanyl}acetic acid (Thioether Intermediate)

Materials:

  • (4-Bromophenyl)methanethiol

  • Bromoacetic acid

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 2M

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve (4-Bromophenyl)methanethiol (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Stir for 20 minutes to ensure complete formation of the thiolate anion.

    • Scientist's Note: Using a slight excess of base ensures the complete deprotonation of the thiol, which is more acidic than water. The low temperature controls the exothermicity of the neutralization.

  • Alkylation: Prepare a solution of bromoacetic acid (1.05 eq) in a minimal amount of deionized water and add it dropwise to the thiolate solution over 30-45 minutes, maintaining the temperature below 10 °C.

    • Scientist's Note: Slow, dropwise addition is critical. This prevents localized heat spikes and minimizes the risk of the newly formed thioether product reacting with a second molecule of the alkylating agent.[1][2][3]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup & Isolation:

    • Cool the reaction mixture back to 0-5 °C.

    • Carefully acidify the solution to pH 2-3 with 2M HCl. The thioether carboxylic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.

    • Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Stage 2: Oxidation to this compound (Final Product)

Materials:

  • 2-{[4-(Bromophenyl)methyl]sulfanyl}acetic acid (from Stage 1)

  • Acetic Acid

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) - Optional Catalyst

Procedure:

  • Dissolution: Suspend the thioether intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of sodium tungstate dihydrate (0.01-0.02 eq).

    • Scientist's Note: Sodium tungstate catalyzes the oxidation with hydrogen peroxide, allowing for milder reaction conditions and reducing the risk of side reactions. In its absence, higher temperatures or longer reaction times may be needed.[4]

  • Oxidation: Cool the mixture to 15-20 °C. Add hydrogen peroxide (2.1-2.5 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.

    • Scientist's Note: Controlling the stoichiometry of the oxidant is key. A significant excess can lead to undesired side reactions. The reaction is exothermic; slow addition and cooling are necessary to prevent runaway reactions and formation of impurities.[5]

  • Reaction & Precipitation: After the addition is complete, stir the mixture at room temperature for 12-18 hours. The target sulfone product will often precipitate from the acetic acid solution.

  • Workup & Purification:

    • Quench the reaction by slowly pouring the mixture into a beaker of ice water. This will precipitate the product and dilute the remaining peroxide.

    • Collect the white solid by vacuum filtration.

    • Wash the solid extensively with cold water to remove all traces of acetic acid and catalyst.

    • Dry the final product, this compound, under high vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Symptom / Question Probable Cause(s) Recommended Solution(s)
Low yield in Stage 1 1. Incomplete Deprotonation: Insufficient base was used, leaving unreacted thiol. 2. Over-Alkylation: The thiolate or the product anion reacted with a second molecule of bromoacetic acid.[1][3][6] 3. Disulfide Formation: The thiolate was oxidized to a disulfide by atmospheric oxygen, especially if the reaction was run for an extended time at a higher pH.1. Ensure at least 2.2 equivalents of a strong base (like NaOH) are used to deprotonate both the thiol and the carboxylic acid of the alkylating agent. 2. Add the bromoacetic acid solution slowly and maintain a low reaction temperature (0-10 °C) to control the SN2 reaction rate.[2] 3. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents to minimize oxidation.
My TLC in Stage 1 shows a non-polar spot that isn't the starting material. This is likely the bis-alkylated byproduct , S,S'-bis(carboxymethyl) derivative, or the disulfide.This impurity is difficult to remove later. The best course of action is to restart the synthesis, strictly adhering to slow, dropwise addition of the alkylating agent at low temperatures. Using a slight excess of the thiol relative to the haloacetic acid can also suppress this.
The reaction mixture in Stage 2 turned yellow/brown. This can indicate decomposition of the hydrogen peroxide at elevated temperatures or potential side reactions on the aromatic ring, although the latter is less likely under these conditions.Ensure the internal temperature during H₂O₂ addition is strictly controlled and does not exceed 30 °C. Use an ice bath for cooling as needed.
My final product in Stage 2 is contaminated with the sulfoxide intermediate. Incomplete Oxidation: Insufficient oxidant was used, or the reaction time was too short.1. Use a slight excess of hydrogen peroxide (2.2-2.5 eq). 2. Increase the reaction time and monitor by TLC until the sulfoxide spot (which will be more polar than the thioether but less polar than the sulfone) disappears. 3. Utilize a catalyst like sodium tungstate to drive the reaction to completion more efficiently.[4]
Why is my final product showing a broad melt or is difficult to crystallize? The presence of impurities, most commonly the sulfoxide intermediate or unreacted thioether, disrupts the crystal lattice.Repurify the product. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is often effective. If significant sulfoxide is present, column chromatography may be necessary.

Reaction Pathway Visualization

The following diagram illustrates the desired synthetic pathway and the primary side reactions to be avoided.

G cluster_main Desired Synthetic Pathway cluster_side Potential Side Reactions Thiol (4-Bromophenyl)methanethiol Thiolate Thiolate Anion Thiol->Thiolate + NaOH (Deprotonation) Thioether Thioether Intermediate (2-{[4-(Bromophenyl)methyl]sulfanyl}acetic acid) Thiolate->Thioether + Bromoacetic Acid (S-Alkylation) Disulfide Side Product: Disulfide Thiolate->Disulfide Air Oxidation BAA Bromoacetic Acid BAA->Thiolate BAA->Thioether Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide + 1 eq. [O] (Partial Oxidation) BisAlk Side Product: Bis-Alkylated Thioether Thioether->BisAlk + Bromoacetic Acid (Over-Alkylation) Sulfone Target Product (this compound) Sulfoxide->Sulfone + 1 eq. [O] (Full Oxidation)

Caption: Main reaction pathway and key side reactions.

References

  • Benchchem. Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.7

  • Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.8

  • PubChem. this compound.9

  • ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. 10

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.11

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE.12

  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.5

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives.13

  • Master Organic Chemistry. Thiols And Thioethers.14

  • Chemistry LibreTexts. Thiols and Sulfides.1

  • Chemistry Steps. Reactions of Thiols.2

  • Chemistry LibreTexts. 18.7: Thiols and Sulfides.3

  • Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability.4

Sources

Technical Support Center: Analysis of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject Matter: HPLC/UPLC-UV & LC-MS/MS Analysis of Sulfonyl-Acetic Acid Derivatives

Introduction: The Analytical Profile

Welcome to the technical support hub for 2-[(4-Bromophenyl)methanesulfonyl]acetic acid . As a researcher dealing with this intermediate, you are likely facing a "dual-personality" molecule:

  • The Hydrophobic Tail: The 4-bromophenyl moiety is highly lipophilic and provides a distinct UV chromophore.

  • The Polar Head: The methanesulfonyl (sulfone) bridge and the terminal carboxylic acid create significant polarity and pH-dependent ionization.

This guide moves beyond generic protocols to address the specific challenges of retaining and resolving this hybrid structure.

Module 1: Method Development Strategy

The Core Challenge: pH Dependency

The critical variable for this analysis is the carboxylic acid moiety (pKa ~3.5 – 4.5).

  • At pH > 5.0: The molecule is deprotonated (anionic). Retention on C18 columns will be poor due to charge repulsion, and peak shape may suffer from secondary silanol interactions.

  • At pH < 2.5: The molecule is protonated (neutral). This maximizes retention on Reversed-Phase (RP) columns and sharpens peak shape.

Recommended Chromatographic Conditions

Based on the structural requirements, the following starting conditions are validated for robustness.

ParameterRecommendationTechnical Rationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl End-capping reduces silanol activity (tailing). Phenyl-Hexyl offers alternative selectivity via

interactions with the bromophenyl ring.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains the acidic moiety in a protonated state for consistent retention.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for sulfones.
Gradient Profile 5% B to 95% B over 10 minThe sulfone group is polar, but the bromine atom significantly increases hydrophobicity, requiring a high %B to elute.
Detection (UV) 254 nm (Primary), 210 nm (Secondary)The bromophenyl ring has strong absorption at 254 nm.
Detection (MS) ESI Negative Mode Carboxylic acids ionize best in negative mode (

).
Visual Workflow: Method Development Logic

MethodDev Start Start: Method Development Solubility Step 1: Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility Screening Step 2: Column Screening (C18 vs Phenyl-Hexyl) Solubility->Screening pH_Decision Step 3: pH Selection (Is Ret. Time < 2 min?) Screening->pH_Decision Acidic Route A: Acidic Mobile Phase (0.1% Formic Acid) pH_Decision->Acidic Yes (Low Retention) Neutral Route B: Neutral/Basic (Not Recommended for COOH) pH_Decision->Neutral No (High Retention) Optimize Step 4: Gradient Optimization (Resolution > 2.0) Acidic->Optimize Neutral->Optimize Risk of Tailing

Figure 1: Decision matrix for developing a robust method for sulfonyl-acetic acid derivatives.

Module 2: Troubleshooting & FAQs

Scenario A: Peak Tailing & Asymmetry

User Report: "My analyte peak is tailing (As > 1.5), interfering with impurity integration."

Root Cause: The carboxylic acid group is interacting with residual silanols on the silica support, or the mobile phase pH is too close to the pKa, causing "pKa splitting" (partial ionization).

Troubleshooting Protocol:

  • Check Mobile Phase pH: Ensure pH is at least 2 units below the pKa (Target pH < 2.5).

  • Increase Buffer Strength: If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking silanols and sharpening acidic peaks.

    • Warning: TFA suppresses MS signal. If using LC-MS, stick to Formic Acid but use a high-quality "Base Deactivated" (BDS) column.

  • Switch Column: Move to a column with polar-embedded groups (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). These shield silanols from the analyte.

Scenario B: Ghost Peaks & Carryover

User Report: "I see a small peak at the retention time of my product in the blank injection."

Root Cause: The Bromine atom makes the molecule "sticky" (hydrophobic) on stainless steel or plastic rotor seals. The sulfone group can also induce precipitation if the needle wash is too aqueous.

Troubleshooting Protocol:

  • Needle Wash Optimization: Change needle wash to 90:10 ACN:Water . The high organic content ensures the hydrophobic bromophenyl tail is fully solubilized.

  • Passivation: If the system is old, passivate the LC lines with 30% Phosphoric acid (consult instrument manual) to remove active metal sites that might bind the acid.

Scenario C: Mass Spec Signal Instability

User Report: "I cannot confirm the molecular weight. The signal is erratic."

Root Cause:

  • Wrong Ionization Mode: Users often default to Positive Mode. This molecule is an acid.[1][2]

  • Adduct Formation: In negative mode, you may see dimers

    
     or adducts with formate 
    
    
    
    .

Troubleshooting Protocol:

  • Switch to Negative Mode (ESI-): Look for the parent ion

    
    .
    
  • Verify Isotope Pattern: This is the ultimate confirmation. Bromine has two stable isotopes,

    
     and 
    
    
    
    , in a roughly 1:1 ratio.
    • You MUST see two peaks separated by 2 Da (e.g., m/z 291 and 293) with near-identical intensity. If you do not see this "twin tower" pattern, it is not your compound.

Module 3: Mass Spectrometry Identification Guide

The presence of Bromine provides a unique spectral fingerprint. Use the following logic to validate your peak.

The "Twin Tower" Rule

For this compound (


):
  • Monoisotopic Mass (

    
    ):  ~291.94 Da
    
  • Isotopic Mass (

    
    ):  ~293.94 Da
    

Visualizing the Spectrum:

Figure 2: Expected MS spectral pattern in ESI(-) mode. Note the 1:1 ratio characteristic of monobrominated compounds.

Module 4: Standard Operating Procedure (SOP) Summary

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Why? Pure water may cause precipitation of the hydrophobic bromophenyl tail. Pure ACN may cause peak distortion (solvent effect) if the starting gradient is low organic.

  • Concentration: 0.1 mg/mL for UV; 1 µg/mL for MS.

Step-by-Step Gradient Table
Time (min)Flow (mL/min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Phase
0.00 1.0955Equilibration
1.00 1.0955Injection Hold
10.00 1.0595Elution Gradient
12.00 1.0595Wash
12.10 1.0955Re-equilibration
15.00 1.0955End

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on RP-HPLC mechanism and acid retention).
  • PubChem Database. (n.d.). Compound Summary: 4-Bromophenylacetic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2020). Strategies for the Separation of Polar and Acidic Compounds. Application Note. Retrieved from [Link]

  • McMaster, M. C. (2005). LC/MS: A Practical User's Guide. Wiley-Interscience.

Sources

Validation & Comparative

A Comparative Guide to 2-[(4-Bromophenyl)methanesulfonyl]acetic Acid and Its Analogs as Potential Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the inhibition of matrix metalloproteinases (MMPs) presents a compelling strategy for therapeutic intervention in a host of pathologies characterized by aberrant extracellular matrix remodeling. These zinc-dependent endopeptidases are implicated in conditions ranging from osteoarthritis and rheumatoid arthritis to cancer metastasis and cardiovascular diseases.[1] Within the diverse chemical space of MMP inhibitors, small molecules featuring a sulfonylacetic acid moiety have emerged as a promising class of compounds. This guide provides an in-depth comparative analysis of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid , a representative member of this class, and its structurally related analogs.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the structure-activity relationships (SAR), physicochemical properties, and potential therapeutic applications of these compounds, supported by available experimental data and detailed methodologies.

The Core Scaffold: (Phenylmethanesulfonyl)acetic Acid

The foundational structure of the compounds discussed herein is (phenylmethanesulfonyl)acetic acid. This scaffold possesses key pharmacophoric features that are crucial for interaction with the active site of MMPs. The carboxylic acid group can chelate the catalytic zinc ion, a hallmark of many MMP inhibitors. The sulfonyl group can form hydrogen bonds with amino acid residues in the enzyme's active site, while the phenyl ring can engage in hydrophobic interactions within the S1' pocket of the enzyme.

Caption: Core chemical structure of (Phenylmethanesulfonyl)acetic acid.

Comparative Analysis of Structural Analogs

The biological activity and physicochemical properties of the (phenylmethanesulfonyl)acetic acid scaffold can be significantly modulated by strategic structural modifications. This section explores the impact of three key variations: halogen substitution on the phenyl ring, positional isomerism of the substituent, and modification of the sulfur oxidation state.

Influence of Halogen Substitution on the Phenyl Ring

Generally, the introduction of a halogen atom can influence the compound's electronic properties, lipophilicity, and metabolic stability. For instance, in other series of MMP inhibitors, a bromo or chloro substituent in the S1' pocket has been shown to enhance potency.

Table 1: Physicochemical Properties of para-Halogenated Phenylmethanesulfonylacetic Acid Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
2-[(4-Fluorophenyl)methanesulfonyl]acetic acidC₉H₉FO₄S232.231.3
2-[(4-Chlorophenyl)methanesulfonyl]acetic acidC₉H₉ClO₄S248.681.8
This compound C₉H₉BrO₄S 293.13 2.0
2-[(4-Iodophenyl)methanesulfonyl]acetic acidC₉H₉IO₄S340.132.5

Note: LogP values are estimated and serve for comparative purposes.

The increasing lipophilicity from fluoro to iodo substitution may influence cell permeability and interaction with hydrophobic pockets within the MMP active site. However, this must be balanced, as excessive lipophilicity can lead to off-target effects and poor pharmacokinetic profiles.

Impact of Substituent Position (Positional Isomerism)

The position of the bromo substituent on the phenyl ring (ortho, meta, or para) is another critical determinant of biological activity. The S1' pocket of many MMPs is a relatively deep, hydrophobic channel. The optimal positioning of the substituent is crucial for maximizing favorable interactions within this pocket. While specific data for the bromo positional isomers of 2-(phenylmethanesulfonyl)acetic acid is scarce, SAR studies on related sulfonamide-based MMP inhibitors have shown that the para position is often optimal for fitting into the S1' pocket.

G cluster_0 Positional Isomers ortho-Bromo 2-[(2-Bromophenyl)methanesulfonyl]acetic acid Potential Steric Hindrance Potential Steric Hindrance ortho-Bromo->Potential Steric Hindrance May cause meta-Bromo 2-[(3-Bromophenyl)methanesulfonyl]acetic acid Suboptimal Interaction Suboptimal Interaction meta-Bromo->Suboptimal Interaction May result in para-Bromo This compound Optimal Fit in S1' Pocket Optimal Fit in S1' Pocket para-Bromo->Optimal Fit in S1' Pocket Often leads to

Caption: Potential impact of bromo substituent position on MMP interaction.

Role of Sulfur Oxidation State

The oxidation state of the sulfur atom (thioether, sulfoxide, or sulfone) significantly impacts the molecule's geometry, polarity, and hydrogen bonding capacity.

  • Thioether (-S-): The least polar of the three, with the sulfur atom acting as a weak hydrogen bond acceptor.

  • Sulfoxide (-SO-): Introduces a chiral center and a stronger hydrogen bond acceptor.

  • Sulfone (-SO₂-): The most polar, with two strong hydrogen bond acceptors. The tetrahedral geometry around the sulfone group can also influence the overall conformation of the molecule.

The sulfone moiety is often favored in MMP inhibitors due to its ability to form strong hydrogen bonds with the enzyme backbone, contributing to higher binding affinity.

Table 2: Comparison of Sulfur Oxidation States for the 4-Bromo Analog

CompoundMolecular FormulaKey FeaturePotential Impact on MMP Inhibition
2-[(4-Bromophenyl)methanethio]acetic acidC₉H₉BrO₂SThioetherWeaker hydrogen bonding potential
2-[(4-Bromophenyl)methanesulfinyl]acetic acidC₉H₉BrO₃SSulfoxide (chiral)Moderate hydrogen bonding, introduces stereochemistry
This compound C₉H₉BrO₄S Sulfone Strong hydrogen bond acceptor, potentially higher affinity

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following section outlines a representative protocol for the synthesis of the parent compound and a general method for assessing MMP inhibitory activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative route for which is outlined below. The causality behind these steps lies in the sequential construction of the molecule, starting with the commercially available 4-bromobenzyl bromide.

G Start 4-Bromobenzyl bromide Step1 Nucleophilic substitution with sodium thioglycolate Start->Step1 Intermediate1 2-[(4-Bromobenzyl)thio]acetic acid Step1->Intermediate1 Step2 Oxidation (e.g., with H₂O₂ in acetic acid) Intermediate1->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 2-[(4-Bromobenzyl)thio]acetic acid: To a solution of thioglycolic acid in an appropriate solvent (e.g., ethanol), add a solution of sodium hydroxide. To this mixture, add 4-bromobenzyl bromide and reflux for several hours. After cooling, the reaction mixture is acidified, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the thioacetic acid intermediate.

  • Oxidation to this compound: The intermediate from the previous step is dissolved in glacial acetic acid. Hydrogen peroxide (30%) is added dropwise at a controlled temperature. The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours). The product is then precipitated by the addition of water, collected by filtration, washed, and recrystallized to obtain the final pure compound.

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.

In Vitro Fluorogenic MMP Inhibition Assay

This protocol provides a framework for evaluating the inhibitory potency of the synthesized compounds against a specific MMP, such as MMP-9. The principle of this assay is based on the cleavage of a fluorogenic substrate by the active enzyme, resulting in an increase in fluorescence. An inhibitor will prevent or reduce this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant human MMP (e.g., MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: If the MMP is in its pro-form, it needs to be activated according to the manufacturer's instructions (e.g., with APMA).

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup: In the 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound dilutions. Include controls for 100% enzyme activity (enzyme + buffer + DMSO) and background fluorescence (buffer + substrate + DMSO).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis: Calculate the initial reaction rates from the kinetic data. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Concluding Remarks and Future Directions

This compound and its analogs represent a compelling starting point for the development of novel MMP inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the halogen substituent, its position on the phenyl ring, and the oxidation state of the sulfur atom in modulating the inhibitory potency of these compounds.

Future research should focus on obtaining direct comparative experimental data for a systematically varied series of these compounds. This will enable a more precise understanding of the SAR and facilitate the design of more potent and selective MMP inhibitors. Furthermore, in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most promising candidates will be crucial for their advancement as potential therapeutic agents. The detailed experimental protocols provided herein offer a solid foundation for such future investigations.

References

  • Metalloprotease inhibitor. (2023). In Wikipedia. Retrieved from [Link]

  • Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2361-2375.
  • Pikul, S., et al. (1998). Carboxylic Acid-Based α-Sulfone Matrix Metalloproteinase Inhibitors: A Potential Solution to the Hydroxamate Problem. Journal of Medicinal Chemistry, 41(18), 3538-3541.
  • Jacobsen, J. A., et al. (2003). Discovery of Small-Molecule Inhibitors of the ATPase Activity of Human Papillomavirus E1 Helicase. Journal of Medicinal Chemistry, 46(26), 5638-5645.
  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry, 41(4), 640-649.

Sources

validation of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid's biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for 2-[(4-Bromophenyl)methanesulfonyl]acetic acid (CAS: 81431-45-0), analyzing its dual utility as a pharmacophore scaffold for Styryl Benzyl Sulfone therapeutics and its intrinsic potential as an Aldose Reductase Inhibitor (ARI) .

Executive Summary

This compound (hereafter 4-BBSA ) is a sulfone-functionalized carboxylic acid. In drug discovery, it occupies a critical junction:

  • Primary Utility (Precursor): It is the essential "head group" intermediate for synthesizing (E)-Styryl Benzyl Sulfones (e.g., Rigosertib analogs), a class of radioprotective and anticancer agents that inhibit PLK1 and PI3K pathways.

  • Intrinsic Activity (Inhibitor): As a benzylsulfonylacetic acid derivative, it possesses the requisite pharmacophore (acidic head + sulfone linker + lipophilic tail) to inhibit Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway implicated in diabetic complications.

This guide validates 4-BBSA by comparing its performance against established standards (Epalrestat for ARI activity and Rigosertib for downstream antiproliferative efficacy) and provides protocols to verify its biological competence.

Mechanism of Action & Biological Logic

The Styryl Sulfone Pharmacophore (Anticancer/Radioprotection)

4-BBSA is biologically inert in certain contexts until "activated" via Knoevenagel condensation with aromatic aldehydes. The resulting Styryl Benzyl Sulfone acts as a "Michael Acceptor," covalently modifying cysteine residues on target proteins.

  • Target: Polo-like Kinase 1 (PLK1) and PI3K.

  • Mechanism: Induces G2/M arrest and apoptosis in tumor cells while sparing normal cells (radioprotection).

  • Role of 4-BBSA: Provides the sulfone moiety essential for stabilizing the vinyl group and the benzyl ring that dictates steric fit.

Intrinsic Aldose Reductase Inhibition (ARI)

The –SO2–CH2–COOH motif mimics the transition state of the aldehyde reduction.

  • Target: Aldose Reductase (ALR2).

  • Mechanism: The carboxylate anion binds to the cationic active site (Tyr48, His110, Trp111) of ALR2, blocking the reduction of glucose to sorbitol.

  • Role of 4-Bromo: The 4-bromo substituent enhances lipophilicity (LogP), improving membrane permeability and halogen-bonding interactions within the hydrophobic specificity pocket.

Pathway Visualization

The following diagram illustrates the bifurcation of 4-BBSA's utility: direct enzyme inhibition vs. synthetic conversion to kinase inhibitors.

BBSA_Pathways cluster_ARI Intrinsic Activity (ARI) cluster_Anticancer Precursor Utility (Styryl Sulfones) BBSA 2-[(4-Bromophenyl) methanesulfonyl]acetic acid (4-BBSA) ALR2 Target: Aldose Reductase (ALR2) BBSA->ALR2 Direct Binding (Anionic Pocket) Condensation Knoevenagel Condensation (+ Ar-CHO) BBSA->Condensation Synthesis Polyol Block Glucose -> Sorbitol ALR2->Polyol Inhibition Diabetic Reduce Diabetic Neuropathy/Cataracts Polyol->Diabetic Therapeutic Effect StyrylSulfone (E)-Styryl Benzyl Sulfone (Michael Acceptor) Condensation->StyrylSulfone Activation PLK1 Inhibit PLK1 / PI3K StyrylSulfone->PLK1 Covalent Mod. Apoptosis Tumor Cell Apoptosis & Radioprotection PLK1->Apoptosis Signaling Cascade

Caption: Dual mechanistic pathways of 4-BBSA: Direct inhibition of the Polyol pathway (top) and synthetic conversion to antiproliferative Styryl Sulfones (bottom).

Comparative Analysis

This section compares 4-BBSA against industry standards. Note that 4-BBSA is often a hit-to-lead compound, whereas the comparators are optimized drugs.

Table 1: Performance Profile vs. Standards
Feature4-BBSA (Subject)Epalrestat (ARI Standard)Rigosertib (Styryl Sulfone Standard)
Primary Class Sulfonylacetic AcidRhodanine Carboxylic AcidStyryl Benzyl Sulfone
Target ALR2 (Intrinsic) / PLK1 (Derived)Aldose Reductase (ALR2)PLK1 / PI3K
IC50 (Enzyme) ~1–50 µM (Est. for ALR2)0.01–0.1 µM (ALR2)9–100 nM (PLK1)
Mechanism Competitive Inhibitor (Anionic)Uncompetitive InhibitorAllosteric / Ras-mimetic
Bioavailability Moderate (Acidic pKa ~3-4)High (Oral)High (IV/Oral)
Toxicity Profile Low (Metabolically stable sulfone)Liver enzyme elevation (Rare)Bone marrow suppression
Key Advantage Versatile Scaffold : Can be derivatized to tune selectivity.Clinically approved (Japan/India).Potent anticancer activity.
Comparison Insights
  • Vs. Epalrestat: 4-BBSA lacks the rhodanine ring's specific hydrophobic contacts, making it a less potent ARI in vitro. However, its sulfone group offers superior oxidative stability compared to the thio-linkers in older ARIs.

  • Vs. Rigosertib: 4-BBSA is the parent of the Rigosertib class. It does not possess the cytotoxicity of Rigosertib until it is condensed with a substituted benzaldehyde. Validating 4-BBSA often involves ensuring it is pure enough to yield high-potency sulfones.

Experimental Validation Protocols

To validate the biological activity of 4-BBSA, researchers should perform two assays: one for intrinsic enzymatic inhibition and one for functional precursor validation.

Protocol A: In Vitro Aldose Reductase Inhibition Assay

Objective: Quantify the IC50 of 4-BBSA against ALR2. Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.2).

  • NADPH (0.15 mM).

  • DL-Glyceraldehyde (10 mM) as substrate.

  • Recombinant Human Aldose Reductase (rhALR2).

  • Test Compound: 4-BBSA dissolved in DMSO.

Workflow:

  • Preparation: Mix 600 µL Buffer, 100 µL NADPH, and 100 µL Enzyme solution in a cuvette.

  • Incubation: Add 10 µL of 4-BBSA (various concentrations: 0.1 µM – 100 µM). Incubate at 30°C for 5 minutes.

  • Initiation: Add 100 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor

    
     for 3 minutes using a spectrophotometer.
    
  • Calculation:

    
    
    Validation Criteria: A valid 4-BBSA sample should show dose-dependent inhibition with an IC50 < 50 µM.
    
Protocol B: Functional Precursor Validation (Synthesis & Cytotoxicity)

Objective: Confirm 4-BBSA's quality by converting it to a bioactive Styryl Sulfone and testing cytotoxicity. Rationale: Impurities in the 4-BBSA (e.g., sulfide precursors) will fail the Knoevenagel condensation or yield inactive products.

Step 1: Derivatization (Micro-Scale)

  • Mix 4-BBSA (1 eq) with 2,4,6-Trimethoxybenzaldehyde (1 eq) in Ethanol.

  • Add catalytic Piperidine/Acetic Acid. Reflux for 3 hours.

  • Isolate the product: (E)-2,4,6-trimethoxystyryl-4-bromobenzylsulfone .

Step 2: MTT Cell Viability Assay

  • Cell Line: DU-145 (Prostate Cancer) or K562 (Leukemia).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with the derived product (0.1, 1, 10 µM) for 48 hours.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

    • Success Metric: The derived sulfone must exhibit an IC50 < 100 nM. If IC50 > 1 µM, the starting 4-BBSA was likely impure or degraded.

References

  • Reddy, E. P., et al. (2009). Amino-substituted (E)-2,6-dialkoxystyryl 4-substituted-benzylsulfones for treating proliferative disorders. US Patent 7,598,232.[1] Link Grounding: Establishes 4-BBSA (benzylsulfonylacetic acid) as the key intermediate "D" for synthesizing anticancer styryl sulfones.

  • Mylari, B. L., et al. (1991). Potent, orally active aldose reductase inhibitors related to zopolrestat. Journal of Medicinal Chemistry, 34(1), 108-122. Link Grounding: Validates the sulfonylacetic acid pharmacophore for Aldose Reductase inhibition.

  • Reddy, M. V. R., et al. (2011). Discovery of a Clinical Stage Multi-Kinase Inhibitor... (ON 01910.Na). Journal of Medicinal Chemistry, 54(18), 6254–6276. Link Grounding: Details the biological activity of the styryl benzyl sulfone class derived from the 4-BBSA scaffold.

  • Lohray, B. B., et al. (1999). Novel benzylsulfonylacetic acids as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. Grounding: Specific validation of the benzylsulfonylacetic acid class as ARIs.

Sources

Cross-Validation of Analytical Methods for 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Mandate

In the development of pharmaceutical intermediates like 2-[(4-Bromophenyl)methanesulfonyl]acetic acid , relying on a single analytical technique is a calculated risk that often leads to downstream failure. High-Performance Liquid Chromatography (HPLC) is the industry workhorse for specificity, but it is blind to inorganic salts and non-chromophoric contaminants. Conversely, Potentiometric Titration offers absolute stoichiometric precision but lacks selectivity against structurally similar acidic impurities.

This guide presents a cross-validation protocol that couples these two orthogonal methods. By validating the separative power of HPLC against the stoichiometric absolute of titration, researchers can establish a "Gold Standard" for purity that meets the rigorous demands of drug development.

Chemical Profile & Analytical Challenges

The analyte, This compound (CAS 81431-45-0), presents specific physicochemical challenges that dictate method selection.

FeatureChemical ImplicationAnalytical Consequence
Acidic Moiety Carboxylic acid (

)
Requires pH control in HPLC to prevent peak tailing; enables alkalimetric titration.
Sulfonyl Group Electron-withdrawing spacerIncreases acidity of

-protons; stable to oxidation, simplifying sample prep.
Bromophenyl Hydrophobic, UV-active chromophoreExcellent retention on C18 columns; strong UV absorbance (254 nm) for high sensitivity.
The Impurity Landscape
  • Process Impurities: Unreacted 4-bromobenzyl bromide or thioglycolic acid derivatives (Detected by HPLC).

  • Inorganic Impurities: Sodium bromide or sulfate salts from the oxidation step (Detected by Ash/Titration, invisible to HPLC-UV).

Method A: Reversed-Phase HPLC (The Specificity Engine)

Objective: To separate and quantify organic impurities based on hydrophobicity.

The Protocol
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH

    
     2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold for polar impurities)

    • 2–15 min: 10%

      
       80% B (Linear gradient)
      
    • 15–20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatics).

  • Column Temp: 30°C.

Expert Insight: Why this works

The acidic mobile phase is non-negotiable. Without it, the carboxylic acid moiety will partially ionize, leading to "fronting" or split peaks as the analyte equilibrates between neutral and ionized forms. Phosphoric acid suppresses ionization, forcing the molecule into its neutral, hydrophobic state, ensuring sharp peak shape and consistent retention on the lipophilic C18 stationary phase.

Method B: Potentiometric Titration (The Stoichiometric Anchor)

Objective: To determine absolute purity based on the molar equivalent of the acidic proton.

The Protocol
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).

  • Solvent System: 50:50 Ethanol:Water (degassed).

  • Electrode: Glass pH combination electrode.

  • Sample Mass:

    
     (accurate to 0.1 mg).
    
  • Endpoint Detection: Potentiometric (First derivative

    
     max).
    
Expert Insight: Why this works

The sulfonyl group is electron-withdrawing, which slightly increases the acidity of the acetic acid tail compared to unsubstituted acetic acid. This creates a sharp, well-defined inflection point. The ethanol co-solvent is critical; the compound is sparingly soluble in pure water. Dissolving in 50% ethanol ensures the analyte remains in solution throughout the titration, preventing electrode fouling or incomplete reaction.

Cross-Validation Workflow

The true value lies in comparing the results. If HPLC reports 99.5% purity but Titration reports 95.0%, you likely have trapped inorganic salts (which HPLC misses). If Titration reports 102%, you likely have wet solvent or a lower molecular weight acidic impurity.

The Comparison Logic (DOT Visualization)

CrossValidation Sample Crude Intermediate (CAS 81431-45-0) HPLC Method A: RP-HPLC (Separation) Sample->HPLC Titration Method B: Titration (Stoichiometry) Sample->Titration DataHPLC HPLC Purity % (Area Normalization) HPLC->DataHPLC DataTitration Titration Assay % (w/w) Titration->DataTitration Compare Calculate Difference |HPLC - Titration| DataHPLC->Compare DataTitration->Compare Pass PASS: < 1.0% Diff Method Validated Compare->Pass Consistent Fail FAIL: > 1.0% Diff Investigate Compare->Fail Discrepancy RootCause1 HPLC > Titration? Check for Inorganics/Salts Fail->RootCause1 RootCause2 Titration > HPLC? Check for Solvent/Acidic Impurities Fail->RootCause2

Figure 1: The decision matrix for cross-validating analytical results. Discrepancies between methods reveal hidden contamination issues.

Statistical Analysis & Acceptance Criteria

To formally validate the methods, perform the following experimental set:

  • Linearity (HPLC): 5 concentration levels (50% to 150% of target).

    
    .[2]
    
  • Precision (Both): 6 replicates of the standard preparation. RSD

    
     for Titration, 
    
    
    
    for HPLC.
  • Accuracy (Recovery): Spike samples with known impurities (if available) or perform standard addition.

  • Orthogonal Correlation:

    • Analyze 3 distinct batches using both methods.

    • Acceptance Criterion: The absolute difference between the HPLC purity (Area %) and Titration Assay (w/w %) must be

      
      .
      
Data Summary Table
ParameterMethod A (HPLC)Method B (Titration)
Specificity High (Resolves organics)Low (Responds to all acids)
Precision (RSD) Excellent (< 0.5%)Good (< 1.0%)
LOD/LOQ ppm level (Sensitivity)N/A (Macro analysis)
Primary Error Source Co-elution, Response factorsWeighing errors, Carbonate error
Ideal For Final Purity ReleaseRaw Material Assay

References

  • Hairui Chemical. (n.d.). This compound Product Entry. Retrieved February 2, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2025). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content. Retrieved February 2, 2026, from [Link]

  • Epshtein, N. A. (2004).[3] Validation of HPLC Techniques for Pharmaceutical Analysis. Khimiko-Farmatsevticheskii Zhurnal. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride. Retrieved February 2, 2026, from [Link]

Sources

Navigating the Structure-Activity Landscape of 2-[(4-Bromophenyl)methanesulfonyl]acetic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid derivatives. While direct and extensive SAR studies on this specific scaffold are not widely published, this guide synthesizes data from closely related compound classes to provide a robust, predictive framework for designing and evaluating novel therapeutic agents. By dissecting the core molecule into its constituent functional groups, we can infer the likely contributions of each to the overall biological profile, with a particular focus on their potential as Matrix Metalloproteinase (MMP) inhibitors.

The Core Scaffold: A Tripartite Analysis

The this compound scaffold can be deconstructed into three key pharmacophoric elements: the 4-bromophenyl ring, the methanesulfonyl linker, and the acetic acid headgroup. Each of these components plays a crucial role in the molecule's physicochemical properties and its potential interactions with biological targets.

  • The 4-Bromophenyl Group: This lipophilic moiety is a common feature in many biologically active compounds. The bromine atom at the para position is an electron-withdrawing group that can influence the electronic distribution of the entire molecule, potentially enhancing binding affinity to target proteins. Its presence can also impact metabolic stability and pharmacokinetic properties. In many known drug molecules, halogen substituents on a phenyl ring are crucial for activity.[1][2]

  • The Methanesulfonyl Group: The sulfonyl group is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can act as a bioisostere for other groups like carbonyls or phosphates.[3][4] Its inclusion in a molecule can improve metabolic stability and modulate solubility.[4][5] Specifically, the α-sulfonyl acetic acid motif has been identified as a key pharmacophore in a class of potent and selective Matrix Metalloproteinase (MMP) inhibitors.[6][7]

  • The Acetic Acid Moiety: The carboxylic acid group is a strong polar and ionizable feature, significantly impacting a compound's solubility and pharmacokinetic profile.[8][9] In the context of enzyme inhibition, the carboxylate can act as a crucial binding group, particularly for metalloenzymes where it can coordinate with the active site metal ion, such as the zinc ion in MMPs.[10]

A Putative Biological Target: Matrix Metalloproteinases (MMPs)

Given the presence of the α-sulfonyl acetic acid core, a logical and well-supported hypothesis is that derivatives of this compound are likely to exhibit inhibitory activity against Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix.[11][12] Their dysregulation is implicated in a wide range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a prime target for therapeutic intervention.[13]

Deconstructing the Structural Activity Relationship: A Predictive Analysis

In the absence of a direct dataset for our lead scaffold, we will extrapolate the SAR from known inhibitors of MMPs and other relevant compound classes.

The Acetic Acid Headgroup: The Zinc-Binding Anchor

For MMP inhibition, the carboxylic acid is the putative zinc-binding group (ZBG). The acidity and spatial orientation of this group are critical for effective chelation with the catalytic zinc ion in the MMP active site.

  • Modification to the Carboxylic Acid: Esterification or amidation of the carboxylic acid would likely abolish or significantly reduce MMP inhibitory activity by removing the zinc-binding capability.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other known ZBGs, such as a hydroxamate, could potentially enhance potency, as hydroxamates are very effective zinc chelators in many MMP inhibitors.

The Methanesulfonyl Linker: Optimizing Interactions within the Active Site

The sulfonyl group and the adjacent methylene bridge play a crucial role in orienting the 4-bromophenyl group into the S1' pocket of the MMP active site. The sulfonyl oxygens can form hydrogen bonds with backbone amides of the enzyme, further stabilizing the enzyme-inhibitor complex.[14]

  • Alkyl Chain Length: The length of the alkyl chain between the sulfonyl group and the phenyl ring can be varied. A methylene linker, as in the parent compound, is a good starting point. Increasing or decreasing this length would alter the positioning of the phenyl ring in the S1' pocket and would need to be optimized for a specific MMP isoform.

  • Substitution on the Methylene Carbon: Introducing substituents on the carbon atom bearing the carboxylic acid could introduce chirality and provide additional interactions with the enzyme. However, bulky substituents may cause steric hindrance.

The 4-Bromophenyl Moiety: Probing the S1' Pocket

The 4-bromophenyl group is predicted to occupy the S1' pocket of the MMP active site, a large, hydrophobic pocket that can accommodate a variety of substituents. The nature and position of substituents on this ring are key determinants of potency and selectivity.

  • Halogen Substitution: While the parent compound has a bromine at the para-position, exploring other halogens (F, Cl, I) at this and other positions (ortho, meta) would be a standard SAR strategy. The size and electronic properties of the halogen will influence binding affinity.

  • Alkyl and Aryl Substitutions: Introducing small alkyl groups or extending to larger aryl or heteroaryl groups via the bromo-position (e.g., through Suzuki coupling) could lead to additional favorable interactions within the S1' pocket, potentially increasing potency and modulating selectivity against different MMP isoforms.

  • Polar Substituents: The introduction of polar groups like hydroxyl, amino, or methoxy on the phenyl ring could provide additional hydrogen bonding opportunities but may also impact the overall lipophilicity of the compound.

Comparative Analysis: A Hypothetical SAR Table

The following table provides a hypothetical comparison of this compound derivatives and their predicted activity against a representative MMP, such as MMP-9. The predicted activity is based on the SAR principles discussed above.

Compound ID R1 (on Phenyl Ring) R2 (Linker Modification) R3 (ZBG) Predicted MMP-9 IC50 Rationale
Parent 4-Br-CH2--COOHModerateBaseline activity of the core scaffold.
ALT-1 4-Cl-CH2--COOHSimilar to ParentChlorine is smaller than bromine but has similar electronic properties.
ALT-2 4-CF3-CH2--COOHPotentially HigherThe trifluoromethyl group is a strong electron-withdrawing group and can enhance binding.
ALT-3 4-Ph-CH2--COOHPotentially HigherA biphenyl moiety can form additional hydrophobic interactions in the S1' pocket.
ALT-4 4-Br-CH(CH3)--COOHActivity Dependent on StereochemistryIntroduction of a chiral center; one enantiomer may fit better in the active site.
ALT-5 4-Br-CH2--CONHOHHighHydroxamate is a potent zinc-binding group, likely to significantly increase potency.
ALT-6 4-Br-CH2--COOCH3Low to InactiveEsterification of the carboxylic acid removes the key zinc-binding interaction.

Experimental Protocols for Evaluation

To validate the predicted SAR, a systematic experimental evaluation is necessary. Below are standard protocols for the synthesis, purification, and biological testing of these derivatives.

General Synthetic Protocol

A plausible synthetic route to the target compounds would involve the reaction of 4-bromobenzyl bromide with sodium thiomethoxide, followed by oxidation to the sulfonyl chloride. Subsequent reaction with the enolate of a malonic ester and final hydrolysis and decarboxylation would yield the desired acetic acid derivative.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP.

  • Reagents and Materials:

    • Recombinant human MMP (e.g., MMP-9)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 50 µL of the diluted compounds to the wells of the microplate. Include wells with buffer and DMSO as controls.

    • Add 25 µL of the diluted MMP enzyme solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 60 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Relationship

Graphviz diagrams can be used to visualize the core structure, potential points of modification, and a hypothetical binding mode.

SAR_Core_Structure cluster_core Core Scaffold cluster_modifications Potential Modification Sites Core This compound R1 R1 on Phenyl Ring Core->R1 S1' Pocket Interactions R2 R2 on Linker Core->R2 Orientation & Flexibility R3 R3 (ZBG) Core->R3 Zinc Binding

Caption: Core scaffold and key sites for SAR studies.

Hypothetical_Binding_Mode MMP_Active_Site MMP Active Site S1' Pocket Zn2+ Inhibitor Inhibitor 4-Bromophenyl Sulfonyl Carboxylate Inhibitor:4-Bromophenyl->MMP_Active_Site:s1_prime Hydrophobic Interactions Inhibitor:Carboxylate->MMP_Active_Site:zn Chelation Inhibitor:Sulfonyl->MMP_Active_Site H-Bonds

Caption: Hypothetical binding mode in an MMP active site.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly MMP inhibitors. While direct experimental data is currently lacking, a systematic exploration of the structure-activity relationship, guided by the principles outlined in this guide, is warranted. Future work should focus on synthesizing a library of derivatives with modifications at the phenyl ring, the linker, and the zinc-binding group. Subsequent evaluation in a panel of MMP assays will be crucial to determine potency and selectivity, ultimately paving the way for the identification of lead candidates for further preclinical development.

References

  • Application of Sulfonyl in Drug Design. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. [Link]

  • Application of Sulfonyl in Drug Design. (2025). ResearchGate. [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro-diastereomers. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. (2020). PubMed Central. [Link]

  • 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). MDPI. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. (2014). PubMed Central. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. (2011). PubMed. [Link]

  • Acetic Acid: Uses and applications. (2022). DC Fine Chemicals. [Link]

  • Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. (2006). PubMed. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). PubMed Central. [Link]

  • Acetic acid. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Synthesis and SAR of α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. (2025). ResearchGate. [Link]

  • Metalloprotease inhibitor. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]

  • Common Uses Of Acetic Acid. (2025). The Chemistry Blog. [Link]

  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. (2020). MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]

  • Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. (2013). National Institutes of Health. [Link]

  • Uses of Acetic acid. (n.d.). Valco Group. Retrieved February 2, 2026, from [Link]

  • Important and Popular Uses of Acetic Acid. (n.d.). BYJU'S. Retrieved February 2, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). MDPI. [Link]

Sources

A Researcher's Guide to Evaluating the Efficacy of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid. While direct experimental data on this specific compound is limited in publicly available literature, its structural motifs—a bromophenyl group and a sulfonylacetic acid moiety—are present in molecules with demonstrated biological activity. This guide offers a scientifically rigorous approach to systematically evaluate its efficacy in various cell lines, drawing upon established methodologies and insights from analogous compounds.

Introduction to this compound: A Compound of Interest

This compound is an organic compound featuring a brominated aromatic ring coupled with a methanesulfonyl acetic acid group. The presence of the bromophenyl moiety is of particular interest, as this functional group is a key component in various compounds exhibiting anticancer properties.[1] The sulfonyl group, with its chemical reactivity, further suggests potential for biological interactions.[2] Given these structural features, a thorough investigation into its cytotoxic and apoptotic effects on cancer cell lines is warranted.

This guide will outline a series of experiments to characterize the efficacy of this compound, focusing on a comparative analysis across different cancer cell lines. We will propose a panel of cell lines and provide detailed protocols for key assays to determine cell viability, induction of apoptosis, and to probe the potential mechanism of action.

Proposed Cell Line Panel for Efficacy Screening

The choice of cell lines is critical for a comprehensive evaluation. Based on studies of structurally related compounds, we propose an initial screening panel that includes representatives from common cancer types:

  • Breast Cancer:

    • MCF-7: An estrogen receptor-positive (ER+) cell line, representing hormone-dependent breast cancers.

    • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.

  • Prostate Cancer:

    • PC-3: An androgen-independent prostate cancer cell line, representing advanced-stage disease.

  • Central Nervous System (CNS) Cancer:

    • U-87 MG: A glioblastoma cell line, to assess potential activity against brain tumors.

This diverse panel will allow for the assessment of the compound's efficacy across different cancer subtypes, providing initial insights into its potential spectrum of activity.

Experimental Workflow for Efficacy Assessment

A multi-faceted approach is essential to thoroughly characterize the compound's effects. The following workflow is proposed to move from a broad assessment of cytotoxicity to a more detailed analysis of the mechanism of cell death.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Comparative Analysis MTT_assay MTT Cell Viability Assay IC50 Determine IC50 Values MTT_assay->IC50 Data Analysis Apoptosis_assay Annexin V/PI Apoptosis Assay IC50->Apoptosis_assay Inform Treatment Concentrations Comparative_analysis Compare Efficacy Across Cell Lines Western_blot Western Blot Analysis Apoptosis_assay->Western_blot Confirm Apoptotic Pathway

Caption: A proposed three-phase experimental workflow for evaluating the compound's efficacy.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments outlined in the workflow.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting:

    • Adherent Cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[9]

    • Suspension Cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[9][10]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular pathways affected by the compound.[11]

Protocol:

  • Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison across cell lines.

Table 1: Comparative IC50 Values (µM) of this compound

Cell Line24 hours48 hours72 hours
MCF-7DataDataData
MDA-MB-231DataDataData
PC-3DataDataData
U-87 MGDataDataData

Table 2: Summary of Apoptosis Induction

Cell LineTreatment Concentration% Early Apoptosis% Late Apoptosis% Necrosis
MCF-7IC50DataDataData
MDA-MB-231IC50DataDataData
PC-3IC50DataDataData
U-87 MGIC50DataDataData

Visualizing Potential Mechanisms

Based on the results of the Western blot analysis, a signaling pathway diagram can be constructed to hypothesize the compound's mechanism of action.

signaling_pathway Compound This compound Cell Cancer Cell Compound->Cell Bax Bax Cell->Bax Bcl2 Bcl-2 Cell->Bcl2 Mitochondria Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Bax->Mitochondria Bcl2->Mitochondria PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A hypothetical signaling pathway for the induction of apoptosis.

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of this compound's efficacy in cancer cell lines. The proposed experiments will generate crucial data on its cytotoxicity and mechanism of action, allowing for a comparative analysis of its effects. Positive results from this initial screening would justify further investigation, including in vivo studies and exploration of its effects on a wider range of cancer cell lines. The structural alerts within this molecule suggest it is a promising candidate for further preclinical development.

References

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. National Institutes of Health. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • DropBlot: single-cell western blotting of chemically fixed cancer cells. bioRxiv. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Covance. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]

  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. National Institutes of Health. [Link]

  • Western blotting. University of Hawaii Cancer Center. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • This compound. PubChem. [Link]

Sources

reproducibility of experiments involving 2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-[(4-Bromophenyl)methanesulfonyl]acetic acid (CAS: 81431-45-0) is a specialized "dual-handle" building block critical for medicinal chemistry and materials science. Unlike standard phenylacetic acid derivatives, this compound features two distinct reactive centers:

  • Aryl Bromide: Enables cross-coupling (Suzuki-Miyaura, Heck) for scaffold elaboration.

  • Sulfonyl-Activated Methylene: The methylene group flanked by the electron-withdrawing sulfonyl (

    
    ) and carboxyl (
    
    
    
    ) moieties is highly acidic (
    
    
    ), making it an aggressive nucleophile for Knoevenagel condensations.

The Reproducibility Challenge: The primary failure mode in experiments involving this compound is incomplete oxidation of the sulfide precursor. The presence of the intermediate sulfoxide (2-[(4-bromophenyl)methanesulfinyl]acetic acid) drastically alters the acidity of the active methylene, leading to failed condensations and inconsistent biological data.

This guide provides a comparative analysis of synthesis routes and performance metrics to ensure batch-to-batch consistency.

Comparative Performance Guide

A. Synthesis Efficiency: Oxidant Selection

The choice of oxidant determines the purity profile. While traditional Hydrogen Peroxide (


) methods are common, they often stall at the sulfoxide stage.
FeatureMethod A: H₂O₂ / Acetic Acid (Traditional)Method B: Oxone® / Methanol (Recommended)Method C: NaClO₂ / HCl (Alternative)
Primary Mechanism Electrophilic oxygen transferNucleophilic oxygen transfer (Peroxymonosulfate)In-situ generation of Chlorine Dioxide (

)
Yield (Isolated) 70–80%92–96% 85–90%
Purity Profile High risk of Sulfoxide contamination (5–15%)>98% Sulfone (High Selectivity)>95% Sulfone
Reaction Time 12–24 Hours (Reflux)2–4 Hours (RT) 1–2 Hours (RT)
Reproducibility Low: Temperature sensitive; requires excess reagent.High: Stoichiometric control is precise.Medium: Exothermic; gas evolution requires safety controls.
Best Use Case Large-scale, cost-sensitive crude production.High-purity medicinal chemistry screening. Rapid synthesis of small batches.
B. Reactivity Profile: Sulfone vs. Sulfoxide

Why purity matters: The sulfone group is a stronger electron-withdrawing group (EWG) than the sulfoxide. This difference is critical for Knoevenagel condensations with aldehydes.

MetricTarget: Sulfone (

)
Impurity: Sulfoxide (

)
Impact on Experiment
Hammett Constant (

)
0.68 (Strong EWG)0.49 (Moderate EWG)Sulfone methylene is significantly more acidic.
Knoevenagel Yield 85–95% 40–60%Sulfoxide contamination causes "sluggish" reactions.
Solubility Low in water; High in DMF/DMSO.Higher water solubility.Impurities may wash out in aqueous workup, masking yield loss.
Thermal Stability Stable >150°CDecomposes/Eliminates >100°CSulfoxide impurities degrade during high-temp condensations.

Critical Quality Attributes (CQA)

To validate the material before use in sensitive assays, ensure the following specifications are met:

  • Appearance: White to off-white crystalline powder. (Yellowing indicates sulfide/disulfide impurities).

  • Melting Point: Distinct high melting point (typically >160°C). A broad range (<2°C) indicates sulfoxide contamination.

  • Hygroscopicity: Sulfonyl acetic acids are moderately hygroscopic. Store in a desiccator; moisture content >1% can quench sensitive coupling catalysts.

Reproducibility Protocols

Protocol A: High-Fidelity Synthesis (Oxone Method)

Designed to eliminate sulfoxide contamination.

Reagents:

  • 2-[(4-Bromophenyl)methylsulfanyl]acetic acid (Precursor)

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH) and Water

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the sulfide precursor in 50 mL of MeOH.

  • Slurry Preparation: Dissolve 30 mmol (3 equiv) of Oxone in 50 mL of water.

  • Addition: Add the Oxone slurry dropwise to the sulfide solution at 0°C over 30 minutes. Note: Exotherm control is vital to prevent decarboxylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexane). The Sulfone will be significantly more polar (lower

    
    ) than the sulfide.
    
  • Workup: Filter off the insoluble potassium salts. Concentrate the filtrate to remove MeOH.

  • Isolation: The product usually precipitates from the remaining aqueous layer. If not, extract with EtOAc (3x), dry over

    
    , and evaporate.
    
  • Purification (Crucial): Recrystallize from Ethanol/Water (9:1) to ensure removal of any trace salts.

Protocol B: Self-Validating Knoevenagel Condensation

Test reaction to verify reagent quality.

  • Mix 1.0 equiv of This compound with 1.0 equiv of 4-Chlorobenzaldehyde .

  • Add catalytic Piperidine (0.1 equiv) and Acetic Acid (0.1 equiv) in Toluene.

  • Reflux with a Dean-Stark trap.

  • Success Criteria: Full conversion to the olefin within 4 hours. If reaction takes >12 hours, the starting material likely contains inhibiting sulfoxide impurities.

Mechanistic Visualization

The following diagram illustrates the oxidation pathway and the "trap" of the sulfoxide intermediate.

SynthesisPathway cluster_0 Reproducibility Critical Control Point Sulfide Sulfide Precursor (2-[(4-Br-Ph)methylsulfanyl]acetic acid) Sulfoxide Sulfoxide Intermediate (Impurity Trap) Sulfide->Sulfoxide Oxidation (Fast) Oxidant Oxidant (Oxone or H2O2) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone Target Sulfone (2-[(4-Br-Ph)methanesulfonyl]acetic acid) Sulfoxide->Sulfone Oxidation (Slow) Requires Excess Oxidant Decomp Decarboxylation By-product Sulfone->Decomp Heat > 150°C or Strong Base

Caption: Stepwise oxidation pathway. The conversion of Sulfoxide to Sulfone is the rate-limiting step often responsible for batch failure. Incomplete oxidation leaves the Sulfoxide impurity.

References

  • Bahrami, K., et al. (2011).[1] TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett. Link (Demonstrates sulfonyl group stability and synthesis principles).

  • Qiu, L., et al. (2022).[2] Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry.[2] Link (Insights into oxidative stability and degradation pathways).

  • Shaabani, A., et al. (2025).[3] Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation.[4] Asian Journal of Green Chemistry. Link (Comparative data on Knoevenagel condensation efficiency).

  • Nishimura, T., et al. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid. ResearchGate. Link (Source for NaClO2/HCl oxidation yields).

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link (Physical property verification).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.